Teicoplanin A2-3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62+,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNLLBUOHPVGFT-VYTRGSBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H97Cl2N9O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1879.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Teicoplanin A2-3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic complex produced by the fermentation of Actinoplanes teichomyceticus. It is a crucial therapeutic agent for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The teicoplanin complex consists of several components, with Teicoplanin A2 being a major group of five closely related analogues (A2-1 to A2-5). This guide focuses specifically on Teicoplanin A2-3, providing an in-depth overview of its chemical structure, physicochemical and biological properties, and key experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound is a complex lipoglycopeptide characterized by a heptapeptide core, which is glycosylated with D-mannose, N-acetyl-D-glucosamine, and an N-acyl-D-glucosamine. The acyl group in this compound is a decanoyl moiety.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈₈H₉₇Cl₂N₉O₃₃ | [2][3] |
| Molecular Weight | 1879.66 g/mol | [2] |
| Appearance | White to light yellowish-white solid/powder | [2] |
| Melting Point | Approximately 260 °C (with decomposition) | [4] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poorly soluble in water. | [2][3] |
| pKa | The most acidic phenol group of the teicoplanin aglycone has a pKa of 8.2. | [5] |
Biological and Pharmacological Properties
This compound exerts its potent bactericidal activity by inhibiting the synthesis of the bacterial cell wall. Its primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[4]
Table 2: Biological and Pharmacological Profile of Teicoplanin
| Property | Description | Reference(s) |
| Mechanism of Action | Inhibits peptidoglycan polymerization by binding to the D-Ala-D-Ala termini of nascent peptidoglycan chains, sterically hindering the transglycosylase and transpeptidase enzymes. This prevents the elongation and cross-linking of the peptidoglycan, leading to cell lysis. | [4][6] |
| Antibacterial Spectrum | Active against a broad range of Gram-positive aerobic and anaerobic bacteria, including staphylococci (including MRSA), streptococci, enterococci, Clostridium difficile, and Listeria monocytogenes. | [7][8] |
| Resistance | Resistance can emerge through the alteration of the D-Ala-D-Ala target to D-Ala-D-Lactate, which reduces the binding affinity of glycopeptide antibiotics. | |
| Pharmacokinetics | Poor oral absorption necessitates intravenous or intramuscular administration. It is highly protein-bound (90-95%) and has a long elimination half-life of 70 to 100 hours. Primarily excreted unchanged by the kidneys. | [4][9] |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The following diagram illustrates the key steps in the inhibition of bacterial cell wall synthesis by Teicoplanin.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and development of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
-
Preparation of Teicoplanin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Bacterial Inoculum: From a fresh culture plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the Teicoplanin stock solution in CAMHB to achieve the desired concentration range.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted Teicoplanin and to a growth control well (containing only broth and inoculum).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of Teicoplanin that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent.
-
Preparation: Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Also, prepare a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[10]
D-Ala-D-Ala Binding Assay
This assay quantifies the binding affinity of Teicoplanin to its target, which is fundamental to its mechanism of action.
-
Preparation of Affinity Column: Utilize a commercially available or custom-prepared column with D-alanyl-D-alanine immobilized on a solid support (e.g., agarose).[2]
-
Equilibration: Equilibrate the column with a suitable binding buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Application: Prepare solutions of this compound at various concentrations in the binding buffer. Apply each solution to the equilibrated column.
-
Incubation: Allow the Teicoplanin solution to incubate within the column for a defined period to reach binding equilibrium.
-
Elution of Unbound Teicoplanin: Wash the column with the binding buffer to remove any unbound Teicoplanin.
-
Elution of Bound Teicoplanin: Elute the bound Teicoplanin using a buffer with a high salt concentration or a low pH.
-
Quantification: Quantify the amount of Teicoplanin in the unbound and bound fractions using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Determine the binding affinity (e.g., Kd) by analyzing the concentration of bound versus unbound Teicoplanin at different initial concentrations, often using Scatchard analysis.[2]
Conclusion
This compound remains a cornerstone in the treatment of serious Gram-positive infections. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is essential for its effective use and for the development of new glycopeptide antibiotics. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important therapeutic agent.
References
- 1. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of the glycopeptide antibiotic teicoplanin to D-alanyl-D-alanine-agarose: the effect of micellar aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Teicoplanin - Wikipedia [en.wikipedia.org]
- 5. Deaminoteicoplanin and its derivatives. Synthesis, antibacterial activity, and binding strength to Ac-D-Ala-D-Ala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. apexbt.com [apexbt.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
The Core Mechanism of Teicoplanin A2-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic agent against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth exploration of the mechanism of action of Teicoplanin A2-3, a major component of the teicoplanin complex. It details the molecular interactions, downstream cellular effects, and the basis of bacterial resistance. This document synthesizes quantitative data, outlines key experimental methodologies, and provides visual representations of the core mechanisms to serve as a comprehensive resource for the scientific community.
Introduction
Teicoplanin is a complex of several structurally related compounds, with the Teicoplanin A2 group being the most abundant. These components, including A2-1, A2-2, A2-3, A2-4, and A2-5, share a common heptapeptide core but differ in the fatty acid side chain attached to the N-acyl-β-D-glucosamine moiety.[1][2] this compound is characterized by a decanoyl side chain.[1][3] This lipophilic tail is believed to play a role in anchoring the antibiotic to the bacterial membrane, thereby increasing its effective concentration at the site of action.[4] Like other glycopeptide antibiotics, the primary mode of action of this compound is the inhibition of bacterial cell wall synthesis.[5][6]
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress and maintaining its shape.[6] The primary structural component of the cell wall in Gram-positive bacteria is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[6] this compound disrupts the synthesis of this vital structure.
The core mechanism involves the specific binding of this compound to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursors of peptidoglycan.[3][6][7] This high-affinity interaction forms a stable complex, which physically obstructs the subsequent enzymatic steps of cell wall construction.[3][7]
Specifically, the binding of this compound inhibits two critical processes:
-
Transglycosylation: This is the polymerization of the glycan chains, where new NAG-NAM-pentapeptide units are added to the growing peptidoglycan strand.[6] The bulky this compound-D-Ala-D-Ala complex sterically hinders the action of transglycosylase enzymes.[3][7]
-
Transpeptidation: This is the cross-linking of the peptide side chains of adjacent glycan strands, a reaction catalyzed by transpeptidases (also known as penicillin-binding proteins or PBPs). This cross-linking provides the peptidoglycan meshwork with its essential rigidity.[6] The presence of this compound on the D-Ala-D-Ala terminus prevents the transpeptidases from accessing their substrate.[3][7]
The culmination of these inhibitory actions is a weakened and defective cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately leading to cell death.[6]
References
- 1. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RIDACOM â Comprehensive Bioscience Supplier - MIC Teicoplanin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 6. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 7. path.ox.ac.uk [path.ox.ac.uk]
Teicoplanin A2-3: An In-depth Technical Guide to its Function within the Teicoplanin Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a potent glycopeptide antibiotic produced by the fermentation of Actinoplanes teichomyceticus. It is not a single entity but a complex of closely related molecules, primarily categorized into the A2 group (comprising A2-1, A2-2, A2-3, A2-4, and A2-5) and the more polar A3 group. The A2 components are considered the principal active constituents of the teicoplanin complex. This technical guide focuses specifically on the function and characteristics of Teicoplanin A2-3, providing a detailed examination of its role, activity, and the methodologies used for its study.
This compound is a major component of this complex, contributing significantly to its overall antibacterial efficacy.[1][2] Like other members of the A2 group, it features a core heptapeptide structure and is glycosylated. What distinguishes the A2 components from each other is the nature of the fatty acyl side chain attached to the N-acyl-β-D-glucosamine moiety. This compound is characterized by a linear decanoyl (C10:0) side chain. This structural feature influences its physicochemical properties, including lipophilicity, which in turn affects its pharmacokinetic profile and interaction with bacterial membranes.
Mechanism of Action
The primary mechanism of action of this compound, consistent with the entire teicoplanin complex, is the inhibition of bacterial cell wall synthesis. This is achieved through a high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation steps in the polymerization of the peptidoglycan layer, which is essential for maintaining the structural integrity of the bacterial cell wall. The disruption of this process leads to cell lysis and bacterial death. The lipophilic acyl side chain of the A2 components, including A2-3, is thought to anchor the molecule to the bacterial cell membrane, thereby increasing its effective concentration at the site of action.
Quantitative Data: Antibacterial Activity
While the teicoplanin complex is used clinically as a mixture, studies have indicated that the individual A2 components exhibit similar in vitro antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) of the teicoplanin A2 complex against key Gram-positive pathogens. It is important to note that the specific contribution of this compound is reflected in the overall potency of the complex.
| Bacterial Species | Teicoplanin A2 Complex MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus (MRSA) | 0.125 - 4 | 0.25 | 1 |
| Staphylococcus epidermidis | ≤0.06 - ≥128 | 1.0 | 4.0 |
| Enterococcus faecalis | 0.25 - >128 | 0.25 | 0.25 |
| Streptococcus pyogenes | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed |
| Clostridioides difficile | 0.06 - 0.5 | Not explicitly detailed | Not explicitly detailed |
Note: Data compiled from multiple sources. MIC values can vary based on the specific strain and testing methodology.[1][3][4][5][6]
Experimental Protocols
Separation of this compound from the Teicoplanin Complex
Methodology: High-Performance Liquid Chromatography (HPLC)
A common method for the separation and quantification of the teicoplanin components is reversed-phase HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is employed using a two-solvent system:
-
Solvent A: A buffered aqueous solution, for example, 20 mM ammonium acetate adjusted to a specific pH (e.g., 6.0).
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A linear gradient from a low to a high concentration of Solvent B is used to elute the components based on their hydrophobicity. For example:
-
0-5 min: 10% B
-
5-25 min: Gradient to 40% B
-
25-30 min: Hold at 40% B
-
30-35 min: Return to 10% B
-
35-45 min: Re-equilibration at 10% B
-
-
Detection: UV detection at 280 nm is commonly used.
-
Sample Preparation: The teicoplanin complex is dissolved in the initial mobile phase composition.
Determination of Minimum Inhibitory Concentration (MIC)
Methodology: Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
-
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Stock solution of purified this compound of a known concentration.
-
-
Procedure:
-
A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the microtiter plate.
-
Each well is then inoculated with the standardized bacterial suspension.
-
A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Workflow for the separation of this compound via HPLC.
Caption: Workflow for determining the MIC of this compound.
Caption: Hierarchical structure of the teicoplanin complex.
Conclusion
This compound is an integral and major active component of the teicoplanin antibiotic complex. Its function is intrinsically linked to the overall mechanism of the complex, which involves the potent inhibition of bacterial cell wall synthesis. The unique linear acyl side chain of this compound contributes to the lipophilic character of the A2 group, which is believed to enhance its antibacterial efficacy. While the individual A2 components, including A2-3, exhibit similar in vitro activity, further research into the specific pharmacokinetic and pharmacodynamic properties of each component could provide valuable insights for the future development of glycopeptide antibiotics. The standardized methodologies for separation and susceptibility testing outlined in this guide are crucial for the continued study and quality control of this important class of antimicrobial agents.
References
- 1. Bactericidal activity of teicoplanin in an in-vitro two-compartment kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and safety of teicoplanin in the treatment of gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. In vitro activity of teicoplanin compared with vancomycin against methicillin-resistant Staphylococcus aureus derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7405267B2 - Method for purifying teicoplanin A2 - Google Patents [patents.google.com]
Teicoplanin A2-3: A Technical Guide to its Discovery, Biosynthesis, and Production from Actinoplanes teichomyceticus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a potent glycopeptide antibiotic used in the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is not a single compound but a complex of related molecules produced during the fermentation of the actinomycete Actinoplanes teichomyceticus.[2][3][4] The primary active component of this complex is Teicoplanin A2, which is itself a mixture of five closely related lipoglycopeptides (A2-1, A2-2, A2-3, A2-4, and A2-5) that differ in the structure of their fatty acyl side chains.[2][5][6] Teicoplanin A2-3 is a major constituent of this complex, characterized by a linear C10:0 acyl chain.[7][8] This guide provides an in-depth technical overview of the discovery, origin, biosynthesis, and production of this compound.
Discovery and Origin
Teicoplanin was first discovered in 1978 from a strain of Actinoplanes teichomyceticus (designated ATCC 31121) isolated from a soil sample in Nimodi village, India.[1][3] This bacterium, a member of the family Micromonosporaceae, was identified as the producer of a new antibiotic complex, initially named teichomycin.[3][9] Subsequent research revealed that the teichomycin complex was primarily composed of what is now known as teicoplanin. The structure of teicoplanin was elucidated in 1984.[3] The producing organism, Actinoplanes teichomyceticus, is an aerobic, spore-forming, mesophilic bacterium.[1]
Biosynthesis of this compound
The biosynthesis of teicoplanin is a complex process orchestrated by a large biosynthetic gene cluster (BGC), often referred to as the tcp or tei cluster.[10][11][12] This process involves the synthesis of a heptapeptide core, followed by extensive post-translational modifications including oxidation, glycosylation, and acylation.[13][14]
The heptapeptide backbone is assembled by a multi-modular enzymatic complex known as a nonribosomal peptide synthetase (NRPS).[12][13] The teicoplanin NRPS is encoded by several genes within the BGC and is responsible for the selection and condensation of the seven amino acid residues that form the core structure. Following the assembly of the linear peptide, a series of cytochrome P450 monooxygenases catalyze the cross-linking of the aromatic side chains of the amino acid residues to form the characteristic rigid, basket-like structure of the glycopeptide core.[13][15]
The maturation of the teicoplanin molecule then proceeds through glycosylation events, where sugar moieties are attached to the heptapeptide core by specific glycosyltransferases.[10][12] Finally, the distinctive fatty acid side chain of the A2 components is attached. In the case of this compound, a decanoyl (C10:0) group is transferred to a glucosamine residue on the heptapeptide scaffold, a reaction catalyzed by an acyltransferase.[7][10] The biosynthesis of this fatty acid is thought to be derived from the beta-oxidation of longer fatty acids present in the cellular membrane pool of A. teichomyceticus.[7]
Caption: Biosynthetic pathway of this compound.
Production of Teicoplanin
The production of teicoplanin is achieved through submerged fermentation of Actinoplanes teichomyceticus under aerobic conditions.[16][17] The composition of the fermentation medium is crucial for both the yield of the teicoplanin complex and the relative abundance of its components.[1][7] Various mutant strains have been developed to enhance productivity, with some reporting yields significantly higher than the wild-type strain.[1][16][18]
Table 1: Fermentation Media Composition and Teicoplanin Yields
| Medium Component | Concentration (g/L) - Medium 1[7] | Concentration (g/L) - Medium 2[1] | Concentration (g/L) - Medium 3[16] |
| Glucose | 10 | 5 | 15-25 |
| Malt Extract | 30 | - | - |
| Dextrin | - | 30 | 40-80 |
| Soybean Meal | 15 | 5 | 16-20 |
| Yeast Extract | 5 | 5 | - |
| Peptone | - | - | 4-6 |
| Rapeseed Meal | - | - | 16-20 |
| MgSO₄·7H₂O | - | 0.5 | 0.4-0.6 |
| CaCO₃ | 4 | - | 4-6 |
| NaCl | - | 0.1 | 1.0-1.4 |
| CaCl₂·2H₂O | - | 0.1 | - |
| Diaion HP-20 Resin | - | 50 | - |
| Reported Yield | ~100 mg/L (flask) | 1,500 mg/L (pilot scale) | >60x wild-type |
Experimental Protocols
Fermentation of Actinoplanes teichomyceticus
-
Inoculum Preparation: A vegetative culture is initiated by inoculating a suitable seed medium with spores or mycelial fragments of A. teichomyceticus.[19] The culture is incubated for 48-72 hours at 28°C with agitation.[19]
-
Production Culture: The production medium (see Table 1) in a fermenter is inoculated with the vegetative culture. Fermentation is carried out at 28-30°C for 7 to 11 days.[1][20] Aeration and agitation are maintained to ensure sufficient oxygen supply.[20] The pH of the culture is typically maintained between 6.0 and 8.0.[16]
Extraction and Purification of Teicoplanin
The recovery of teicoplanin from the fermentation broth involves multiple steps to separate the antibiotic complex from mycelia and other impurities.[21][22][23]
-
Mycelial Separation: The fermentation broth is first treated to separate the mycelial mass from the supernatant containing the dissolved teicoplanin. This is typically achieved by filtration or centrifugation.[22][23]
-
Adsorption Chromatography: The clarified broth is then passed through a column packed with a hydrophobic adsorption resin, such as Diaion HP-20.[1][22][24] The teicoplanin complex binds to the resin, while many impurities are washed away.
-
Elution: The teicoplanin is eluted from the resin using a mixture of water and a miscible organic solvent, such as methanol or ethanol.[6][22]
-
Further Purification: The eluate may be subjected to further purification steps, including ion-exchange chromatography, silica gel chromatography, and treatment with activated carbon to remove colored impurities.[9][22][25]
-
Concentration and Isolation: The purified teicoplanin solution is concentrated, often by ultrafiltration or vacuum evaporation.[6][25] The final product can be isolated by precipitation with an anti-solvent like acetone or by lyophilization.[14][23]
Caption: Experimental workflow for teicoplanin production.
HPLC Analysis of Teicoplanin A2 Components
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the components of the Teicoplanin A2 complex.[10][11][18]
-
Column: A reverse-phase C18 column is typically used.[26]
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic modifier like acetonitrile.[27]
-
Detection: UV detection at a wavelength of around 254 nm is common.
-
Quantification: The concentration of each component is determined by integrating the peak area and comparing it to a standard curve.[18][26]
Quantitative Analysis of the Teicoplanin A2 Complex
The relative proportions of the Teicoplanin A2 components can be influenced by the fermentation conditions, particularly by the addition of precursors for the fatty acyl side chains.[7][8]
Table 2: Relative Abundance of Teicoplanin A2 Components
| Component | Fatty Acyl Chain | Typical Abundance (%)[6] | Abundance with L-valine (%)[2] | Abundance with Methyl Oleate (%)[8] |
| A2-1 | (Z)-dec-4-enoyl | 6.0 | 7.3 | Increased |
| A2-2 | 8-methylnonanoyl | 58.3 | 73.4 | - |
| A2-3 | n-decanoyl | 7.3 | 10.5 | Stimulated |
| A2-4 | 9-methyldecanoyl | 14.4 | 2.0 | - |
| A2-5 | 8-methyl-decanoyl | 14.0 | 6.8 | - |
Note: Specific percentages with methyl oleate were not provided, but its addition was noted to stimulate A2-3 accumulation.[8]
Physicochemical Properties of this compound
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈₈H₉₇Cl₂N₉O₃₃[5][27] |
| Molecular Weight | 1879.7 g/mol [27] |
| Appearance | White solid[27] |
| Solubility | Soluble in water, slightly soluble in ethanol, methanol, and DMSO.[27] |
| Melting Point | ~260 °C (decomposes)[12] |
| CAS Number | 91032-36-9[5][27] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Teichomycins, new antibiotics from Actinoplanes teichomyceticus Nov. Sp. I. Description of the producer strain, fermentation studies and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. HPLC quantitation of the six main components of teicoplanin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Teicoplanin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Complex oxidation chemistry in the biosynthetic pathways to vancomycin/teicoplanin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US7432080B2 - Process for the production of teicoplanin - Google Patents [patents.google.com]
- 17. Teicoplanin biosynthesis: unraveling the interplay of structural, regulatory, and resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. KR100652320B1 - Isolation and Purification Methods of Teicoplanin - Google Patents [patents.google.com]
- 22. EP2592090A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]
- 23. CA2052455C - Teicoplanin recovery process - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. CN102964430B - Purification method of teicoplanin - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. caymanchem.com [caymanchem.com]
In-Depth Technical Guide: Biological Activity of Teicoplanin A2-3 Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin, a glycopeptide antibiotic, is a complex of several structurally related components. The A2 group is considered the most active, with Teicoplanin A2-3 being one of its major constituents. This technical guide provides a comprehensive overview of the biological activity of Teicoplanin, with a focus on the A2-3 component, against a range of clinically relevant Gram-positive bacteria. It includes a detailed summary of its mechanism of action, quantitative data on its in vitro activity, and explicit protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of antimicrobial agents.
Introduction
Teicoplanin is a glycopeptide antibiotic used in the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1][2] It is a mixture of five major components, designated A2-1 through A2-5, and four minor components.[3] The A2 components are considered to be the most biologically active. While much of the available data pertains to the teicoplanin complex as a whole, this guide places a special emphasis on the A2-3 subcomponent, a major part of this complex.[3] The various A2 analogs have been noted to possess different activities against specific bacterial species, highlighting the importance of understanding the contribution of each component.
Mechanism of Action
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation enzymes, preventing the polymerization of the peptidoglycan chains and their subsequent cross-linking. The resulting disruption of the cell wall integrity leads to cell lysis and bacterial death.
Figure 1. Mechanism of action of this compound.
Quantitative Data on Biological Activity
The in vitro activity of Teicoplanin is most commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for the Teicoplanin complex against various Gram-positive bacteria. It is important to note that data specifically for the isolated this compound component is limited in publicly available literature; however, the A2 components are generally considered to have similar activity.
Table 1: MIC of Teicoplanin Complex against Staphylococcus spp.
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.06 - 2 | 0.5 | 1 |
| Staphylococcus aureus (MRSA) | 0.25 - 8 | 1 | 2 |
| Staphylococcus epidermidis | 0.12 - 16 | 2 | 8 |
| Staphylococcus haemolyticus | 0.25 - >16 | 4 | 16 |
Table 2: MIC of Teicoplanin Complex against Enterococcus spp.
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecalis | 0.12 - 2 | 0.25 | 0.5 |
| Enterococcus faecium | 0.06 - 1 | 0.25 | 0.5 |
Table 3: MIC of Teicoplanin Complex against Streptococcus spp.
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | ≤0.015 - 0.25 | 0.03 | 0.06 |
| Streptococcus pyogenes | ≤0.015 - 0.5 | 0.06 | 0.12 |
| Streptococcus agalactiae | ≤0.015 - 0.5 | 0.12 | 0.25 |
| Viridans group streptococci | ≤0.015 - 0.25 | 0.03 | 0.12 |
Time-Kill Kinetics: Time-kill assays demonstrate the rate at which an antibiotic kills a bacterial population. For Teicoplanin against S. aureus, studies have shown a slow, concentration-dependent killing effect.[4] Against S. epidermidis, a more pronounced concentration-dependent killing is observed.[4] For E. faecium, Teicoplanin generally exhibits a bacteriostatic effect, meaning it inhibits growth rather than actively killing the bacteria.[4]
Post-Antibiotic Effect (PAE): The PAE is the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent. For Teicoplanin against S. aureus, the PAE has been reported to be in the range of 2.4 to 4.1 hours.[5] The presence of sub-inhibitory concentrations of Teicoplanin can significantly prolong this effect, a phenomenon known as the post-antibiotic sub-MIC effect (PA-SME).[4]
Experimental Protocols
Detailed and standardized protocols are critical for the accurate assessment of antimicrobial activity. The following sections provide methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination
Figure 2. Workflow for MIC determination methods.
4.1.1. Agar Dilution Method
-
Preparation of Teicoplanin Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent (e.g., sterile deionized water).
-
Preparation of Agar Plates:
-
Melt a suitable agar medium (e.g., Mueller-Hinton Agar) and cool to 48-50°C in a water bath.
-
Prepare a series of two-fold dilutions of the Teicoplanin stock solution.
-
Add 1 part of each Teicoplanin dilution to 9 parts of molten agar to achieve the final desired concentrations (e.g., 0.06 to 128 µg/mL).
-
Pour the agar into sterile petri dishes and allow to solidify.
-
-
Inoculum Preparation:
-
From a pure, overnight culture of the test organism, prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation: Using a multipoint inoculator, spot-inoculate 1-2 µL of the bacterial suspension onto the surface of each agar plate, including a growth control plate without antibiotic.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of Teicoplanin that completely inhibits visible growth of the organism.
4.1.2. Broth Microdilution Method
-
Preparation of Teicoplanin Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve final concentrations typically ranging from 0.06 to 128 µg/mL in a volume of 100 µL per well.
-
Inoculum Preparation: Prepare a bacterial suspension as described for the agar dilution method, but dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in broth.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of Teicoplanin in which there is no visible turbidity (growth).
4.1.3. E-test Method
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as previously described.
-
Inoculation: Dip a sterile cotton swab into the inoculum and streak the entire surface of a Mueller-Hinton agar plate evenly in three directions.
-
Application of E-test Strip: Allow the plate to dry for 5-15 minutes. Aseptically apply a Teicoplanin E-test strip to the agar surface.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Interpretation: The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the E-test strip.
Time-Kill Kinetic Assay
Figure 3. Workflow for a time-kill kinetic assay.
-
Inoculum Preparation: Prepare a log-phase bacterial culture in a suitable broth medium with a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: Prepare tubes containing broth with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control tube without any antibiotic.
-
Inoculation and Incubation: Inoculate each tube with the bacterial suspension and incubate at 37°C with agitation.
-
Sampling and Viable Counts: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube. Perform serial dilutions in sterile saline and plate onto agar plates.
-
Incubation and Colony Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each Teicoplanin concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Determination
-
Exposure Phase:
-
Prepare a log-phase bacterial culture (approximately 1 x 10⁶ CFU/mL).
-
Expose the bacterial suspension to a specific concentration of this compound (e.g., 4x MIC) for a defined period (e.g., 1-2 hours) at 37°C.
-
Include a control culture that is not exposed to the antibiotic.
-
-
Removal of Antibiotic: After the exposure period, remove the Teicoplanin by either a 1:1000 dilution into fresh, pre-warmed broth or by centrifugation and washing of the bacterial pellet followed by resuspension in fresh broth. Perform the same procedure for the control culture.
-
Regrowth Phase:
-
Incubate both the test and control cultures at 37°C.
-
At regular intervals (e.g., every hour), take samples for viable cell counts (CFU/mL) as described in the time-kill assay protocol.
-
-
Calculation of PAE:
-
Plot the log₁₀ CFU/mL versus time for both the test and control cultures after antibiotic removal.
-
The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.
-
C is the time required for the count in the control culture to increase by 1 log₁₀ after the same procedure.
-
-
Conclusion
This compound, as a major active component of the Teicoplanin complex, demonstrates significant in vitro activity against a broad spectrum of Gram-positive bacteria. Its mechanism of action, involving the inhibition of cell wall synthesis, is a well-established paradigm for glycopeptide antibiotics. While specific quantitative data for the isolated A2-3 component remains an area for further research, the data available for the Teicoplanin complex provides a strong indication of its potent antibacterial properties. The detailed experimental protocols provided in this guide offer a standardized approach for the continued investigation and evaluation of this compound and other novel antimicrobial agents. This technical guide serves as a foundational resource for scientists and researchers, facilitating a deeper understanding of the biological activity of this important antibiotic.
References
- 1. Vancomycin/Teicoplanin MIC by broth microdilution [bioconnections.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a New Etest Vancomycin-Teicoplanin Strip for Detection of Glycopeptide-Intermediate Staphylococcus aureus (GISA), in Particular, Heterogeneous GISA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rapid method for post-antibiotic bacterial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Teicoplanin A2-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections. It is a complex mixture of five major components (A2-1, A2-2, A2-3, A2-4, and A2-5) and several minor ones.[1][2] All major components share the same core glycopeptide structure but differ in the acyl side chains attached to the glucosamine moiety, which influences their lipophilicity and, consequently, their pharmacokinetic properties.[3] This guide provides a detailed examination of the pharmacokinetics and metabolism of Teicoplanin, with a specific focus on the A2-3 component.
Pharmacokinetics of Teicoplanin and the Influence of the A2-3 Component
Teicoplanin exhibits a complex pharmacokinetic profile characterized by poor oral absorption, high plasma protein binding, a large volume of distribution, and a long elimination half-life.[1][4] Following intravenous or intramuscular administration, it is widely distributed in body tissues.[1] The pharmacokinetic properties of the teicoplanin complex are a composite of the behaviors of its individual components. The lipophilicity of the A2 components increases from A2-1 to A2-5, which significantly impacts their pharmacokinetic parameters.[3]
Absorption
Teicoplanin is poorly absorbed from the gastrointestinal tract and therefore must be administered parenterally, typically via intravenous or intramuscular injection.[1] Intramuscular administration has a high bioavailability of around 90%.[5]
Distribution
Teicoplanin is highly bound to plasma proteins, primarily albumin, with a bound fraction of 90-95%.[4][5] This extensive protein binding contributes to its long half-life and limits its removal by hemodialysis.[1] The volume of distribution at steady-state (Vss) for the teicoplanin complex is approximately 0.9 to 1.6 L/kg.[6] For the individual A2 components, the Vss has been shown to decrease as lipophilicity increases.[3]
Metabolism
The metabolism of teicoplanin is minimal, with only 2-3% of the administered dose being metabolized.[4][6] Notably, the metabolism that does occur is specific to the Teicoplanin A2-3 component. Two metabolites, identified as 8-hydroxydecanoic and 9-hydroxydecanoic teicoplanin, are formed via hydroxylation of the C-10 linear side chain of this compound.[2] This specificity is attributed to the linear nature of the A2-3 side chain, which makes it susceptible to oxidation.[2]
Excretion
The primary route of elimination for teicoplanin is renal, with the majority of the drug excreted unchanged in the urine through glomerular filtration.[1] Renal clearance accounts for a significant portion of the total clearance.[1] As with other pharmacokinetic parameters, the renal clearance of the A2 components is influenced by their lipophilicity, with more lipophilic components exhibiting lower renal clearance.[3]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for the teicoplanin complex and its individual A2 components.
Table 1: Pharmacokinetic Parameters of the Teicoplanin Complex in Adults with Normal Renal Function
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 83 - 168 hours | [4][6] |
| Volume of Distribution at Steady State (Vss) | 0.9 - 1.6 L/kg | [6] |
| Total Clearance (CL) | ~11 ml/h/kg | [4][6] |
| Protein Binding | 90 - 95% | [4][5] |
Table 2: Pharmacokinetic Parameters of Individual Teicoplanin A2 Components
| Component | Terminal Half-life (t½γ) (hr) | Vss (L/kg) | Total Clearance (CL) (ml/hr/kg) | Renal Clearance (CLR) (ml/hr/kg) |
| A2-1 | 48.1 | 0.92 | 19.3 | 16.1 |
| A2-2 | 53.5 | 0.69 | 11.5 | 8.8 |
| A2-3 | 56.2 | 0.60 | 9.6 | 6.6 |
| A2-4 | 61.8 | 0.51 | 7.2 | 4.4 |
| A2-5 | 66.8 | 0.42 | 5.4 | 2.8 |
| Data from a study in five healthy volunteers following a single 400 mg intravenous dose.[3] |
Experimental Protocols
The quantification of teicoplanin and its components in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A common method for the determination of teicoplanin components in biological fluids involves reversed-phase HPLC with UV detection.
Sample Preparation (Plasma/Serum):
-
To 200 µL of plasma, add an internal standard (e.g., polymyxin B).[7]
-
Deproteinize the sample by adding 400 µL of acetonitrile.[7]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.[7]
-
The supernatant can be further cleaned by liquid-liquid extraction with a solvent like chloroform.[7]
-
The final aqueous supernatant is injected into the HPLC system.[7]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile).[7][8]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength of around 220-240 nm.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity for the quantification of teicoplanin components.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 35 µL of an internal standard solution (e.g., vancomycin).[9]
-
Precipitate proteins by adding 500 µL of acetonitrile and vortexing for 1 minute.[9]
-
Centrifuge the mixture at 10,000 rpm for 5 minutes.[9]
-
Transfer 100 µL of the clear supernatant to a new vial and add 200 µL of the initial mobile phase.[9]
-
Vortex briefly and inject into the LC-MS/MS system.[9]
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase chromatography on a C8 or C18 column.[10]
-
Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).[9][10]
-
Ionization: Electrospray ionization (ESI).[11]
Host Cell Interactions
While the primary mechanism of action of teicoplanin is the inhibition of bacterial cell wall synthesis, some research has suggested potential interactions with host cell components. Notably, teicoplanin has been shown to inhibit the activity of cathepsin L, a lysosomal cysteine protease involved in the entry of certain viruses, such as SARS-CoV-2, into host cells.[12] This finding, while intriguing, is secondary to its established antibacterial role and its implications for clinical practice are still under investigation.
Conclusion
The pharmacokinetics of this compound are intricately linked to its lipophilic nature, which dictates its distribution, metabolism, and excretion profile within the broader teicoplanin complex. Its unique linear acyl side chain makes it the primary substrate for the limited metabolism that teicoplanin undergoes. A thorough understanding of the individual pharmacokinetics of the teicoplanin components, including A2-3, is essential for optimizing therapeutic regimens and ensuring clinical efficacy. The analytical methods detailed herein provide the necessary tools for researchers and clinicians to accurately quantify teicoplanin and its components, facilitating further research and personalized medicine approaches.
References
- 1. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of individual components of teicoplanin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Teicoplanin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. idcmjournal.org [idcmjournal.org]
- 10. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics and dosing optimization of teicoplanin in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Glycopeptide Antibiotic Teicoplanin Inhibits Cell Entry of SARS-CoV-2 by Suppressing the Proteolytic Activity of Cathepsin L [frontiersin.org]
The Role of Teicoplanin A2-3 in Antibacterial Synergy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin, a glycopeptide antibiotic, is a complex of several components, with the A2 series being the most abundant. Among these, Teicoplanin A2-3 plays a significant role in the overall antibacterial efficacy and synergistic potential of this drug. This technical guide provides a comprehensive overview of the role of this compound in antibacterial synergy, detailing its mechanisms of action, summarizing quantitative data from synergistic combination studies, and providing detailed experimental protocols. Furthermore, this guide includes visualizations of key mechanisms and workflows to facilitate a deeper understanding of the core concepts.
Introduction to Teicoplanin and its A2-3 Component
Teicoplanin is a glycopeptide antibiotic produced by Actinoplanes teichomyceticus. It is not a single molecule but rather a complex of five major components (A2-1 to A2-5) and four minor components.[1] The core of all teicoplanin molecules is a heptapeptide, but they differ in the fatty acid side chains attached to a glucosamine residue.[2] Teicoplanin A2-2 and A2-3 are the most abundant of these components.[3] The A2-3 component is characterized by a specific linear fatty acid side chain. This lipophilic tail is thought to play a crucial role in anchoring the antibiotic to the bacterial membrane, thereby increasing its local concentration at the site of peptidoglycan synthesis.[3] This enhanced membrane association is a key factor in its potent antibacterial activity and its ability to act synergistically with other antibiotics.
The primary mechanism of action for teicoplanin is the inhibition of bacterial cell wall synthesis.[4][5] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall polymerization.[4][6] This leads to a weakened cell wall and ultimately, bacterial cell lysis.
Mechanisms of this compound in Antibacterial Synergy
The synergistic activity of teicoplanin, and by extension its A2-3 component, arises from complementary mechanisms of action when combined with other classes of antibiotics. The lipophilic nature of the A2-3 side chain likely enhances these interactions by facilitating closer association with the bacterial cell membrane, the theater for these synergistic events.
Synergy with β-Lactam Antibiotics
The combination of teicoplanin and β-lactam antibiotics has shown significant synergy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). β-lactams inhibit penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. In MRSA, the presence of PBP2a, which has a low affinity for most β-lactams, confers resistance. Teicoplanin's inhibition of an earlier stage of cell wall synthesis can lead to structural changes in the cell wall that may enhance the activity of β-lactams against their PBP targets.
Caption: Synergistic inhibition of cell wall synthesis by teicoplanin and β-lactams.
Synergy with Colistin
Against Gram-negative bacteria like Acinetobacter baumannii, teicoplanin alone is ineffective due to the protective outer membrane. However, when combined with colistin, a polymyxin antibiotic that disrupts the outer membrane, teicoplanin can penetrate to its target site in the periplasm and inhibit peptidoglycan synthesis.[7][8] This combination demonstrates potent synergy.[9][10]
Caption: Colistin facilitates teicoplanin entry in Gram-negative bacteria.
Synergy with Tigecycline
The combination of teicoplanin and tigecycline has shown synergistic activity against Mycobacterium abscessus.[11][12][13] While the precise mechanism is still under investigation, it is hypothesized that teicoplanin-mediated weakening of the mycobacterial cell wall allows for enhanced penetration of tigecycline to its ribosomal target, thereby inhibiting protein synthesis more effectively.[14]
Quantitative Data on Teicoplanin Synergy
The synergistic effect of teicoplanin in combination with other antibiotics is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy. The following tables summarize key quantitative findings from various studies.
Table 1: Synergy of Teicoplanin with β-Lactams against MRSA
| Co-administered β-Lactam | Bacterial Strain(s) | Average FICI | Reference |
| Imipenem | MRSA (11 clinical strains) | 0.113 | [15] |
| Panipenem | MRSA (11 clinical strains) | 0.124 | [15] |
| Meropenem | MRSA (11 clinical strains) | 0.163 | [15] |
| Flomoxef | MRSA (11 clinical strains) | 0.230 | [15] |
| Sulbactam/Ampicillin | MRSA (11 clinical strains) | 0.264 | [15] |
| Cefoselis | MRSA (11 clinical strains) | 0.388 | [15] |
| Panipenem | MRSA (109 strains) | 0.1259 | [15] |
| Flomoxef | MRSA (109 strains) | 0.2019 | [15] |
| Cefpirome | MRSA (109 strains) | 0.3257 | [15] |
| Cefmetazole | MRSA (109 strains) | 0.1995 | [15] |
Table 2: Synergy of Teicoplanin with Tigecycline against Mycobacterium abscessus
| Bacterial Strain(s) | FICI Range | Reference |
| M. abscessus (various clinical isolates) | 0.32 - 0.48 | [11] |
| M. abscessus (macrolide-resistant) | 0.22 | [13] |
Table 3: Synergy of Teicoplanin with Colistin against Acinetobacter baumannii
| Bacterial Strain(s) | FICI | Reference |
| Multidrug-resistant A. baumannii | <0.5 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of antibacterial synergy. The following sections outline the core protocols for checkerboard assays and time-kill curve studies.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Caption: Workflow for a standard checkerboard synergy assay.
Methodology:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound along the y-axis and the second antibiotic along the x-axis. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton broth (or other appropriate media). Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated for each well showing no growth using the following formula: FICI = FIC of drug A + FIC of drug B Where:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone) The FICI for the combination is the lowest FICI value obtained.
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Study Protocol
Time-kill curve studies provide dynamic information about the bactericidal or bacteriostatic activity of antibiotic combinations over time.
Caption: Workflow for a time-kill curve synergy study.
Methodology:
-
Inoculum Preparation: Prepare a logarithmic-phase bacterial culture and dilute it in fresh broth to a starting concentration of approximately 10^6 CFU/mL.
-
Experimental Setup: Prepare flasks or tubes containing:
-
Growth control (no antibiotic)
-
This compound alone (at a clinically relevant concentration)
-
Second antibiotic alone (at a clinically relevant concentration)
-
This compound and the second antibiotic in combination
-
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the samples and plate them onto appropriate agar plates. Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Conclusion
This compound, a major component of the teicoplanin complex, contributes significantly to the antibiotic's synergistic potential. Its unique lipophilic side chain likely enhances its interaction with the bacterial cell membrane, facilitating its primary mechanism of cell wall synthesis inhibition and augmenting the activity of co-administered antibiotics. The synergistic combinations of teicoplanin with β-lactams, colistin, and tigecycline offer promising therapeutic strategies against challenging multidrug-resistant pathogens. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation and development of teicoplanin-based combination therapies. Further research into the specific molecular interactions and signaling pathways involved in these synergistic effects will be crucial for optimizing their clinical application.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative hydrodynamic and nanoscale imaging study on the interactions of teicoplanin-A2 and bovine submaxillary mucin as a model ocular mucin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiological properties of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro synergistic activity of colistin and teicoplanin combination against multidrug-resistant Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro synergistic activity of colistin and teicoplanin combination against multidrug-resistant Acinetobacter spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Frontiers | Teicoplanin – Tigecycline Combination Shows Synergy Against Mycobacterium abscessus [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. [Combination effect of teicoplanin and beta-lactams on MRSA] - PubMed [pubmed.ncbi.nlm.nih.gov]
Teicoplanin A2-3 self-association in aqueous solutions
An In-Depth Technical Guide to the Self-Association of Teicoplanin A2-3 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-association behavior of this compound in aqueous solutions. Teicoplanin, a glycopeptide antibiotic, is a complex mixture of several components, with the A2 group being the most abundant. Teicoplanin A2 itself is a mixture of five lipoforms (A2-1 to A2-5) that differ in the fatty acid side chain attached to the N-acyl-β-D-glucosamine residue.[1][2][3][4] this compound specifically contains a decanoyl (C10) fatty acid chain.[5] Understanding the self-association of these molecules is critical for formulation development, understanding pharmacokinetic and pharmacodynamic profiles, and optimizing therapeutic efficacy.
Recent studies have revealed that Teicoplanin A2 exhibits a strong tendency to self-associate in aqueous solutions, forming large macromolecular assemblies.[1][6][7][8][9][10] This guide will delve into the quantitative data, experimental methodologies used to characterize this phenomenon, and visual representations of the self-association process. It is important to note that the detailed quantitative studies available have been conducted on the Teicoplanin A2 complex rather than the isolated A2-3 component.
Quantitative Data on Teicoplanin A2 Self-Association
The self-association of Teicoplanin A2 in a phosphate chloride buffer (pH 6.8, I = 0.10 M) has been characterized using hydrodynamic techniques. The key quantitative findings are summarized in the table below.
| Parameter | Value | Method | Conditions | Source |
| Monomer Molar Mass (M₁) | ~1880 g/mol | - | - | [1][6][8] |
| Aggregate Molar Mass (Mᵬ) | (35,400 ± 1000) g/mol | Sedimentation Equilibrium (Analytical Ultracentrifugation) | Concentration > 1 mg/mL | [1][6][8] |
| Degree of Association | ~19 ± 1 mers | Calculated from Molar Masses | Concentration > 1 mg/mL | [1][6][8] |
| Sedimentation Coefficient (s₂₀,w) | ~4.65 S | Sedimentation Velocity (Analytical Ultracentrifugation) | For the ~19-mer assembly | [1][6][8] |
| Sedimentation Coefficient (s₂₀,w) of Unimer | (1.17 ± 0.01) S | Sedimentation Velocity (Analytical Ultracentrifugation) | In 6M Guanidine Hydrochloride (chaotropic agent) | [6][9] |
| Intrinsic Viscosity [η] | (3.2 ± 0.1) mL/g | Capillary (rolling ball) viscometry | For the ~19-mer assembly | [7][8][9][10] |
| Hydrodynamic Radius (r_z) | ~3.2 nm | Dynamic Light Scattering (DLS) | At 12.5 mg/mL (corresponding to the 18-19 mer) | [1][9] |
| Swelling Ratio | ~2 | Calculated from hydrodynamic data | For the globular macromolecular assembly | [7][8][9][10] |
Experimental Protocols
The characterization of Teicoplanin A2 self-association relies on several key biophysical techniques. The detailed methodologies are outlined below.
Analytical Ultracentrifugation (AUC)
AUC is a powerful technique for studying the size, shape, and interactions of macromolecules in solution. Both sedimentation velocity and sedimentation equilibrium experiments were employed.
a) Sedimentation Velocity
-
Objective: To determine the sedimentation coefficient distribution of teicoplanin A2 at different concentrations.
-
Instrumentation: Optima XL-I analytical ultracentrifuge (Beckman Coulter).
-
Sample Preparation: Teicoplanin A2 was dissolved in phosphate-chloride buffered saline (pH ~6.8, I = 0.1 mol/L). A range of concentrations from 0 to 5 mg/mL were prepared.
-
Procedure:
-
Samples were loaded into 12 mm double sector epoxy cells with sapphire windows.
-
The rotor was equilibrated at 20.0 °C.
-
Centrifugation was performed at a rotor speed of 45,000 rpm.
-
Sedimentation was monitored using Rayleigh interference optics.
-
Data was analyzed using the SEDFIT software to obtain the distribution of sedimentation coefficients (c(s)).
-
b) Sedimentation Equilibrium
-
Objective: To determine the weight-average molar mass of teicoplanin A2 at different concentrations and confirm the stoichiometry of self-association.
-
Instrumentation: Optima XL-I analytical ultracentrifuge (Beckman Coulter).
-
Sample Preparation: Similar to sedimentation velocity, with samples loaded into 12 mm double sector epoxy cells.
-
Procedure:
-
Experiments were conducted at a lower temperature of 7 °C due to the longer experiment duration.
-
A rotor speed of 45,000 rpm was used.
-
The system was allowed to reach equilibrium over approximately 48 hours.
-
The equilibrium concentration distribution profiles were recorded.
-
Data was analyzed using the SEDFIT-MSTAR software, employing the M* extrapolation method and hinge point analysis to determine the weight-average molar mass.[6]
-
Dynamic Light Scattering (DLS)
-
Objective: To measure the hydrodynamic radius of the teicoplanin A2 assemblies in solution.
-
Instrumentation: Zetasizer Nano-ZS (Malvern Panalytical).
-
Sample Preparation: Teicoplanin A2 solutions were prepared at concentrations of 0.125, 1.25, and 12.5 mg/mL in the same phosphate-chloride buffer.
-
Procedure:
-
Measurements were performed at 20.0 °C.
-
The instrument measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles.
-
The Stokes-Einstein equation is used to calculate the hydrodynamic radius from the diffusion coefficient.
-
Capillary (Rolling Ball) Viscometry
-
Objective: To determine the intrinsic viscosity of the teicoplanin A2 solution to gain insights into the conformation of the self-associated species.
-
Instrumentation: Automated microviscometer (Anton Paar).
-
Procedure:
-
The viscosity of the teicoplanin A2 solutions was measured at different concentrations.
-
The intrinsic viscosity was determined by extrapolating the specific viscosity to zero concentration.
-
The resulting value provides information about the shape and hydration of the macromolecular assembly.[7][8][10]
-
Visualizing Teicoplanin A2 Self-Association
The following diagrams illustrate the process of Teicoplanin A2 self-association and the experimental workflow used for its characterization.
Caption: Concentration-dependent self-association of Teicoplanin A2.
Caption: Experimental workflow for hydrodynamic characterization.
Mechanism and Driving Forces
While detailed thermodynamic studies on the self-association of this compound are limited, the structure of the molecule provides clues to the driving forces. Teicoplanin A2 components, including A2-3, possess a lipophilic acyl chain.[11] It is hypothesized that hydrophobic interactions involving these fatty acid tails are a primary driver for self-association, leading to the formation of micelle-like structures where the hydrophobic chains are sequestered from the aqueous environment. This is supported by the observation that the aglycone of teicoplanin, which lacks the sugar moieties but retains the core peptide structure, also exhibits aggregation behavior.
It is important to distinguish this self-association from the back-to-back dimerization observed for other glycopeptide antibiotics like vancomycin, which is crucial for their antibacterial activity. Teicoplanin does not form such dimers.[11]
Signaling Pathways
The self-association of this compound in aqueous solution is a physicochemical phenomenon driven by intermolecular forces. As such, it is not governed by biological signaling pathways. The process is primarily dependent on factors such as concentration, temperature, pH, and ionic strength of the solution.
Conclusion
Teicoplanin A2, of which A2-3 is a key component, undergoes significant self-association in aqueous solutions to form large, globular multimers of approximately 19 units. This process is concentration-dependent and has been quantitatively characterized by a suite of hydrodynamic techniques. The driving force is likely hydrophobic interactions mediated by the fatty acid side chains. For researchers and professionals in drug development, a thorough understanding of this self-association behavior is paramount for the rational design of formulations and for predicting the in vivo behavior of this important antibiotic. Future studies focusing on the isolated this compound component could provide further insights into the specific role of the decanoyl side chain in the overall self-assembly process.
References
- 1. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Teicoplanin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics | Semantic Scholar [semanticscholar.org]
- 8. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics -ORCA [orca.cardiff.ac.uk]
- 11. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Potential of Teicoplanin and its Core Components: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the antiviral properties of the glycopeptide antibiotic, teicoplanin, with a specific focus on its core components, such as Teicoplanin A2-3. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of teicoplanin and its derivatives against a range of viral pathogens.
Executive Summary
Teicoplanin, a glycopeptide antibiotic traditionally used against Gram-positive bacterial infections, has demonstrated significant in vitro activity against a variety of enveloped viruses. This antiviral effect is primarily attributed to its ability to inhibit host-cell cathepsin L, a cysteine protease crucial for the entry of many viruses into host cells. This guide summarizes the current understanding of teicoplanin's antiviral mechanism, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and development in this area.
Mechanism of Antiviral Action
Teicoplanin's primary antiviral mechanism of action is the inhibition of cathepsin L, a lysosomal cysteine protease.[1][2][3] Many enveloped viruses, including coronaviruses and filoviruses, rely on cathepsin L to cleave their surface glycoproteins (e.g., the spike protein in SARS-CoV-2) within the endosome. This cleavage is a critical step for viral fusion with the endosomal membrane and subsequent release of the viral genome into the cytoplasm. By inhibiting cathepsin L, teicoplanin effectively blocks viral entry at an early stage of the infection cycle.[1][2][4]
The lipophilic acyl chain of teicoplanin components, such as the decanoyl group in this compound, is thought to play a crucial role in the interaction with and inhibition of cathepsin L.[4][5] Additionally, some studies suggest that teicoplanin and its derivatives may have other mechanisms of action, including the inhibition of the SARS-CoV-2 main protease (3CLpro) and interference with the binding of the viral spike protein to the ACE2 receptor.[6][7][8]
Signaling Pathway of Cathepsin L-Mediated Viral Entry and its Inhibition by Teicoplanin
Quantitative Data on Antiviral Efficacy
The antiviral activity of teicoplanin has been quantified against several viruses, primarily through the determination of the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). The following tables summarize key quantitative data from various in vitro studies.
Table 1: Antiviral Activity of Teicoplanin Complex
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference(s) |
| SARS-CoV-2 (Wuhan-Hu-1) | HEK293T-hACE2 | Authentic Virus | 2.038 | [1][9] |
| SARS-CoV-2 (D614G) | HEK293T-hACE2 | Authentic Virus | 2.116 | [1][9] |
| SARS-CoV-2 | A549 | Pseudovirus | 3.164 | [9] |
| SARS-CoV-2 | Huh7 | Pseudovirus | 1.885 | [9] |
| SARS-CoV | HEK293T | Pseudovirus | 3.67 | [10] |
| MERS-CoV | - | Pseudovirus | - | [3] |
| Ebola Virus (Zaire) | HEK293T | Pseudovirus | - | [3][11] |
| Ebola Virus (Zaire) | - | trVLP | 0.33 | [3] |
| HIV-1 | CEM | - | 17 | [6] |
Table 2: Antiviral Activity of Teicoplanin Derivatives
| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference(s) |
| Telavancin | SARS-CoV | - | Pseudovirus | 3.49 | [6] |
| Oritavancin | SARS-CoV | - | Pseudovirus | 4.96 | [6] |
| Perfluorobutyl derivative | HCoV-229E | HEL | - | >100 | [12] |
| Perfluorooctyl derivative | HCoV-229E | HEL | - | 4.9 | [12] |
Detailed Experimental Protocols
Pseudovirus Entry Assay
This assay is a common method to study viral entry inhibitors in a BSL-2 setting. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) pseudotyped with the envelope glycoprotein of the virus of interest (e.g., SARS-CoV-2 Spike protein). The viral core carries a reporter gene, such as luciferase or GFP.
Materials:
-
HEK293T cells
-
Plasmids: psPAX2 (packaging), pHIV-Luciferase (reporter), and a plasmid encoding the viral glycoprotein of interest (e.g., pcDNA3.1-SARS-CoV-2 S)
-
Transfection reagent
-
Target cells expressing the appropriate receptor (e.g., HEK293T-hACE2)
-
Teicoplanin or its components
-
Luciferase assay reagent
-
96-well plates
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the packaging, reporter, and glycoprotein-encoding plasmids.
-
Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
Infection: Seed target cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compound (e.g., teicoplanin) for 1-4 hours.
-
Add the pseudovirus-containing supernatant to the cells.
-
Readout: After 48-72 hours of incubation, lyse the cells and measure the reporter gene expression (e.g., luciferase activity).
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[9][11][13][14][15][16]
Cathepsin L Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of cathepsin L.
Materials:
-
Recombinant human Cathepsin L
-
Fluorogenic cathepsin L substrate (e.g., Z-FR-AFC)
-
Assay buffer
-
Teicoplanin or its components
-
Positive control inhibitor (e.g., E-64)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Dilute recombinant cathepsin L in the assay buffer.
-
In a 96-well plate, add the diluted enzyme to wells containing serial dilutions of the test compound or controls.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[17][18][19][20]
Cytopathic Effect (CPE) Reduction Assay
This assay assesses the ability of a compound to protect cells from virus-induced death or morphological changes (cytopathic effect).
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Live virus
-
Teicoplanin or its components
-
Cell culture medium
-
Staining solution (e.g., crystal violet or neutral red)
-
96-well plates
Procedure:
-
Seed host cells in a 96-well plate and allow them to form a monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a pre-titered amount of virus.
-
Incubate the plate until significant CPE is observed in the virus control wells (no compound).
-
Fix the cells and stain with a viability dye (e.g., crystal violet).
-
Wash the plate to remove excess stain and then solubilize the stain.
-
Measure the absorbance at a specific wavelength, which correlates with the number of viable cells.
-
Calculate the EC50, the concentration at which 50% of the cells are protected from CPE.[21][22][23][24]
Structure-Activity Relationship of Teicoplanin Components
Teicoplanin is a complex of several related molecules, with the major components being Teicoplanin A2-1 through A2-5. These components share a common heptapeptide core but differ in the length and structure of their N-acyl side chains.[25] this compound, for instance, possesses a decanoyl (C10) side chain.[4]
Studies on lipophilic derivatives of the teicoplanin pseudoaglycon have shown that modifications to the side chain can significantly impact antiviral activity and cytotoxicity. Minor differences in the length and lipophilicity of these side chains can have a substantial effect on the inhibition of viruses like influenza and coronaviruses.[5][26][27] This suggests that the N-acyl group of the teicoplanin A2 components is a key determinant of their antiviral potency, likely by influencing the interaction with host cell factors like cathepsin L.
Conclusion and Future Directions
Teicoplanin and its components, such as A2-3, represent a promising class of repurposed drugs for the development of broad-spectrum antiviral agents. Their well-established safety profile in humans for antibacterial use provides a significant advantage for their potential clinical application against viral diseases. The primary mechanism of inhibiting cathepsin L-mediated viral entry is a compelling target for viruses that utilize this pathway.
Future research should focus on:
-
Isolation and individual testing of major teicoplanin components (A2-1 to A2-5) to determine their specific antiviral potencies and structure-activity relationships.
-
In vivo studies to evaluate the efficacy of teicoplanin and its derivatives in animal models of viral diseases.
-
Optimization of the chemical structure of teicoplanin derivatives to enhance antiviral activity and reduce potential off-target effects.
-
Investigation of potential synergistic effects when used in combination with other antiviral agents that have different mechanisms of action.
This technical guide provides a solid foundation for researchers to build upon in the exploration of teicoplanin's antiviral potential. The provided data, protocols, and visualizations are intended to streamline experimental design and accelerate the discovery of novel antiviral therapies.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 2. Specific assay method for the activities of cathepsin L-type cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycopeptide Antibiotics Potently Inhibit Cathepsin L in the Late Endosome/Lysosome and Block the Entry of Ebola Virus, Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of lipophilic teicoplanin pseudoaglycon derivatives as new anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teicoplanin—A New Use for an Old Drug in the COVID-19 Era? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teicoplanin derivatives block spike protein mediated viral entry as pan-SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycopeptide Antibiotic Teicoplanin Inhibits Cell Entry of SARS-CoV-2 by Suppressing the Proteolytic Activity of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teicoplanin—A New Use for an Old Drug in the COVID-19 Era? [mdpi.com]
- 11. Glycopeptide Antibiotics Potently Inhibit Cathepsin L in the Late Endosome/Lysosome and Block the Entry of Ebola Virus, Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Semisynthetic teicoplanin derivatives with dual antimicrobial activity against SARS-CoV-2 and multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Pseudovirus-Based Entry Assay to Evaluate Neutralizing Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment and validation of a pseudovirus neutralization assay for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Dual Inhibition of Cathepsin L and 3CL-Pro by GC-376 Constrains SARS Cov2 Infection Including Omicron Variant | bioRxiv [biorxiv.org]
- 19. Discovering novel Cathepsin L inhibitors from natural products using artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. pblassaysci.com [pblassaysci.com]
- 23. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]
- 24. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Teicoplanin - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Structure-activity relationship studies of lipophilic teicoplanin pseudoaglycon derivatives as new anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Teicoplanin A2-3
Audience: Researchers, scientists, and drug development professionals.
Introduction Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections. It is a complex mixture of six main closely related components: A3-1, and five major components designated A2-1, A2-2, A2-3, A2-4, and A2-5.[1][2][3][4] The individual components exhibit different pharmacokinetic profiles, making the specific quantification of each, including Teicoplanin A2-3, crucial for comprehensive pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and quality control of pharmaceutical formulations.[1] High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for the separation and quantification of these individual components.[5]
This application note provides detailed protocols for the quantification of this compound using reversed-phase HPLC with UV detection. Both an isocratic method for routine analysis and a gradient method for high-resolution separation are described.
Principle The methods employ reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture. The different components of the teicoplanin complex are separated based on their relative hydrophobicity. More hydrophobic components are retained longer on the column. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve constructed from reference standards of known concentrations.
Experimental Protocols
Standard and Sample Preparation
The workflow for preparing standards and samples for analysis is a critical first step to ensure accurate quantification.
Caption: Workflow for Standard and Sample Preparation.
A. Preparation of Standard Solutions
-
Stock Solution (e.g., 500 µg/mL): Accurately weigh an appropriate amount of Teicoplanin reference standard and transfer it to a volumetric flask. Dissolve and dilute to volume with ultrapure water or the initial mobile phase composition.[2]
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A typical concentration range is 1.0 to 100.0 µg/mL.[2][6]
B. Preparation of Pharmaceutical Samples
-
Reconstitute the contents of a lyophilized teicoplanin vial with a known volume of ultrapure water.[7]
-
Dilute the reconstituted solution with the mobile phase to bring the expected concentration within the range of the calibration curve.
C. Preparation of Biological Samples (Plasma/Serum)
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 400 µL of cold acetonitrile to precipitate proteins.[5] An internal standard (e.g., polymyxin B) may be added at this stage if required.[5][8]
-
Vortex the mixture vigorously for at least 1 minute.
-
Centrifuge at approximately 10,000 x g for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
HPLC Instrumentation and Conditions
Two common methods are presented: an isocratic method for faster, routine analysis, and a gradient method for higher resolution of all teicoplanin components.
| Parameter | Protocol 1: Isocratic Method | Protocol 2: Gradient Method |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm particle size[5][8] | C18, 4.6 x 250 mm, 5 µm particle size[10] |
| Mobile Phase | 10 mM Sodium Dihydrogen Phosphate (NaH₂PO₄) buffer and Acetonitrile (78:22, v/v), pH adjusted to ~2.1[5][11] | A: 15% Acetonitrile in NaH₂PO₄ buffer (pH 6.0) B: 70% Acetonitrile in NaH₂PO₄ buffer (pH 6.0)[10] |
| Elution Mode | Isocratic | Gradient |
| Gradient Program | N/A | Time (min) | % B 0 | 0 35 | 100 40 | 100 41 | 0 50 | 0 |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[1] |
| Column Temp. | 25 °C[5] | 25 °C[10] |
| Detection | UV at 220 nm[5][11] | UV at 214 nm[1] |
| Injection Volume | 25 µL[5] | 20 µL |
Table 1: Summary of HPLC Methods for Teicoplanin Analysis.
System Suitability
Before sample analysis, perform replicate injections (n=5) of a mid-concentration standard to ensure the system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Symmetry) | ≤ 2.0 for the this compound peak[10] |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time[10] |
Table 2: System Suitability Test Parameters.
Data Analysis and Quantification
The logical flow for data acquisition and processing is essential for converting chromatographic data into a final concentration.
Caption: Logical Flow of HPLC Analysis and Quantification.
-
Calibration Curve: Plot the peak area of this compound versus the concentration for each of the prepared calibration standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should ideally be ≥ 0.999.
-
Quantification of Unknowns: Substitute the peak area of this compound from the unknown sample chromatogram into the regression equation to calculate the concentration.
-
Correction for Dilution: Remember to multiply the calculated concentration by any dilution factors used during sample preparation to obtain the final concentration in the original sample.
References
- 1. academic.oup.com [academic.oup.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. HPLC quantitation of the six main components of teicoplanin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iomcworld.org [iomcworld.org]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 9. academic.oup.com [academic.oup.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An Application Note for the Sensitive Detection of Teicoplanin A2-3 by UPLC-MS/MS
Abstract
Teicoplanin is a glycopeptide antibiotic essential for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). It is a complex mixture of five major components (A2-1 to A2-5) and one minor component (A3-1). The A2 group, particularly the closely related A2-2 and A2-3 components, constitutes a significant portion of the total teicoplanin concentration and is crucial for its antibacterial activity.[1][2] Therapeutic drug monitoring (TDM) is recommended to ensure efficacy and avoid toxicity.[3][4] This application note details a robust, sensitive, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in human plasma or serum.
Principle
This method employs UPLC for the rapid and efficient chromatographic separation of teicoplanin components from endogenous matrix interferences. The separated analytes are then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte (this compound) and an internal standard (IS).
Experimental Protocols
Materials and Reagents
-
Teicoplanin reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma/serum (drug-free for calibration standards and quality controls)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
Preparation of Stock Solutions, Calibration Standards (CS), and Quality Controls (QC)
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Teicoplanin and the Internal Standard (e.g., Vancomycin) by dissolving the appropriate amount of each compound in methanol or a suitable solvent.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and Quality Controls: Spike appropriate amounts of the teicoplanin working solutions into blank human plasma or serum to prepare a series of calibration standards and at least three levels of quality control samples (low, medium, and high). Concentration ranges typically cover clinically relevant levels, such as 1.0 to 100.0 mg/L.[5][7]
Sample Preparation Protocol (Protein Precipitation)
This protocol is a common and efficient method for preparing plasma or serum samples.[8]
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 50 µL of the sample (plasma, serum, CS, or QC) into the corresponding tube.[9]
-
Add 150 µL of the IS working solution (prepared in acetonitrile to act as the precipitating agent).[9]
-
Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.[9]
-
Centrifuge the tubes at high speed (e.g., 18,000 x g) for 5-10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the clear supernatant to a clean vial for UPLC-MS/MS analysis.
-
In some variations, the supernatant may be diluted further with an aqueous solution (e.g., 1:1 with Mobile Phase A) before injection.[9]
UPLC-MS/MS System and Conditions
The following tables summarize the typical instrumental parameters for the analysis.
Table 1: UPLC Parameters
| Parameter | Typical Setting |
|---|---|
| Column | C18 or C8, e.g., Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or Hypersil Gold C8[3][10] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.5 mL/min[7] |
| Gradient | A linear gradient, e.g., starting at 5-10% B, increasing to 95% B over 3-4 minutes |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Total Run Time | 5 - 6 minutes[5][9] |
Table 2: MS/MS Parameters
| Parameter | Analyte: Teicoplanin A2-2/A2-3 | IS: Vancomycin |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] | ESI, Positive |
| Precursor Ion (m/z) | 940.1 - 940.4[5][6] | 724.7 - 724.9[5][6] |
| Product Ion (m/z) | 316.1 - 316.3[5][6] | 144.1[5] |
| Dwell Time | ~100 ms | ~100 ms |
| Collision Energy (CE) | Optimized for the specific instrument (typically 10-35 eV)[2] | Optimized for the specific instrument |
| Cone/Capillary Voltage | Optimized for the specific instrument | Optimized for the specific instrument |
Workflow Diagram
Caption: UPLC-MS/MS workflow for this compound analysis.
Method Performance
The described UPLC-MS/MS method demonstrates excellent performance characteristics suitable for clinical and research applications. The quantitative data below is a summary compiled from multiple validated methods.[5][6][7][11]
Table 3: Summary of Quantitative Method Performance
| Parameter | Performance Characteristic | Reference(s) |
|---|---|---|
| Linearity Range | 1.0 - 150 mg/L | [5][7][9] |
| Correlation Coefficient (r²) | > 0.99 | [11] |
| Lower Limit of Quantification (LLOQ) | 0.72 - 1.0 mg/L | [5][6][11] |
| Lower Limit of Detection (LLOD) | 0.13 - 0.33 mg/L | [5][6] |
| Intra-day Precision (%CV) | < 12% | [6] |
| Inter-day Precision (%CV) | < 15% | [7] |
| Accuracy / Bias (%) | Within ±15% (85-115%) | [4][10] |
| Recovery | > 93% |[11] |
Conclusion
This application note presents a sensitive, specific, and high-throughput UPLC-MS/MS method for the quantification of this compound in biological matrices. The simple protein precipitation sample preparation and short chromatographic run time make it highly suitable for therapeutic drug monitoring in a clinical setting.[5] The method's performance, characterized by a wide linear range, low limit of quantification, and high precision and accuracy, ensures reliable and accurate measurement of teicoplanin concentrations, aiding in dose optimization for improved patient outcomes.[12]
References
- 1. A novel sensitive analytical method for the simultaneous analysis of vancomycin and teicoplanin in human urine via single high‐performance liquid chromatography coupled with photodiode array and mass spectrometry in series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. doc.rero.ch [doc.rero.ch]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct injection LC-MS/MS method for the determination of teicoplanin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Chromatographic Isolation of Teicoplanin A2-3
Audience: Researchers, scientists, and drug development professionals.
Introduction: Teicoplanin is a glycopeptide antibiotic produced by Actinoplanes teichomyceticus. It is not a single molecule but a complex mixture of five closely related major components designated A2-1, A2-2, A2-3, A2-4, and A2-5, along with a more polar hydrolysis product, A3-1. The A2 components, which constitute about 90-95% of the complex, share the same core glycopeptide structure but differ in the length and branching of a fatty acid side chain. For detailed pharmacological, toxicological, and structure-activity relationship studies, it is often necessary to isolate these individual components. This document provides a detailed protocol for the isolation of Teicoplanin A2-3 from the teicoplanin complex using preparative High-Performance Liquid Chromatography (HPLC).
I. Quantitative Data Summary
The following tables summarize the typical composition of the teicoplanin complex and the chromatographic parameters for the separation of its components.
Table 1: Typical Composition of Teicoplanin A2 Components
| Component | Approximate Percentage of Total A2 Complex |
|---|---|
| A2-1 | ~2.8% - 5.4% |
| A2-2 | ~54% - 58.4% |
| A2-3 | ~5.4% |
| A2-4 | ~18.2% |
| A2-5 | ~9.8% |
(Data compiled from multiple sources indicating typical distributions)
Table 2: HPLC Retention Times for Teicoplanin Components (Analytical Method)
| Component | Retention Time (minutes) |
|---|---|
| A3-1 | ~8.0 |
| A2-1 | ~16.5 |
| A2-2 | ~21.0 |
| A2-3 | ~22.5 |
| A2-4 | ~29.0 |
| A2-5 | ~32.0 |
(Retention times are approximate and can vary based on the specific system and conditions. Based on the gradient method described in Jehl et al.)
II. Experimental Protocols
This section details the necessary protocols, from sample preparation to the preparative isolation of this compound and subsequent analytical verification.
Protocol 1: Preparation of Stock Solution and Standards
-
Teicoplanin Complex Stock Solution:
-
Accurately weigh the commercial teicoplanin complex powder.
-
Dissolve the powder in ultra-pure water to a known concentration, for example, 10 g/L.
-
To ensure complete dissolution, vortex the solution for 1-2 minutes.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection into the HPLC system.
-
Store the stock solution at -80°C for long-term stability.
-
-
Mobile Phase Preparation (Preparative HPLC):
-
Mobile Phase A: Prepare a 3.2 g/L solution of sodium dihydrogen phosphate (NaH₂PO₄) in water. Mix this solution with acetonitrile in a 900:100 (v/v) ratio.
-
Mobile Phase B: Prepare a 2.75 g/L solution of NaH₂PO₄ in water. Mix this solution with acetonitrile in a 300:700 (v/v) ratio.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.
-
Protocol 2: Preparative HPLC for Isolation of this compound
This protocol is adapted from a method developed for the preparative isolation of all five A2 monomers.
-
HPLC System and Column:
-
System: A preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, and a UV-Vis detector.
-
Column: Welch Column XB-C18 (250 mm × 21.2 mm i.d., 5 µm particle size) or an equivalent preparative C18 reversed-phase column.
-
-
Chromatographic Conditions:
-
Mobile Phase: As described in Protocol 1.2.
-
Flow Rate: 10.0 mL/min.
-
Detection: UV at 279 nm.
-
Injection Volume: 500 µL of the prepared teicoplanin stock solution.
-
Gradient Elution Program: A gradient elution is required to separate the closely related A2 components. While the cited source does not specify the exact gradient, a typical program would involve starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A suggested starting gradient is as follows:
-
0-10 min: 100% A
-
10-40 min: Linear gradient from 100% A to 70% A / 30% B
-
40-60 min: Linear gradient to 50% A / 50% B
-
60-70 min: Column wash with 100% B
-
70-80 min: Re-equilibration with 100% A (Note: This gradient is a starting point and must be optimized based on the specific column and system to achieve baseline separation of the A2-2 and A2-3 peaks.)
-
-
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Identify the peaks corresponding to the different A2 components based on their expected elution order (
-
Application Notes and Protocols for Teicoplanin A2-3 Analysis in Serum
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Teicoplanin A2-3 and its related components in human serum for quantitative analysis. The following methods are described: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and a combined Protein Precipitation and Liquid-Liquid Extraction (LLE) method.
Introduction to Teicoplanin Analysis
Teicoplanin is a glycopeptide antibiotic used to treat severe Gram-positive bacterial infections. It is a complex mixture of five major active components (A2-1 to A2-5) and a hydrolysis product (A3-1). Therapeutic drug monitoring (TDM) of teicoplanin is crucial to ensure efficacy while minimizing toxicity. Accurate and reliable quantification of teicoplanin, particularly the A2-3 component, in serum is essential for clinical and research applications. This document outlines validated sample preparation methods to isolate teicoplanin from the complex serum matrix prior to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Method Comparison
The following table summarizes the quantitative performance data for the described sample preparation methods.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Reference(s) |
| Recovery | 76% | >90% | [1][2] |
| Linearity Range | 2.5 - 80 µg/mL | 5 - 55 µg/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 1.00 - 2.5 µg/mL | ~0.06 µg/mL (LOD for components) | [1][2][3] |
| Precision (CV%) | 1.5 - 8.5% | < 4.18% (repeatability) | [1][2] |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate serum proteins, which are then removed by centrifugation.
Materials:
-
Serum sample
-
Acetonitrile (ACN), HPLC grade
-
Borate buffer (0.2 M; pH 11.1)
-
Fluorescamine solution (0.1% in acetonitrile) - for derivatization if using fluorescence detection
-
Microcentrifuge tubes
-
Pipettes
-
Centrifuge
Protocol:
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Add 200 µL of acetonitrile to the serum sample.[1]
-
Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.[3]
-
Centrifuge the tube at 10,000 rpm (approximately 10,000 x g) for 5 minutes to pellet the precipitated proteins.[3]
-
Carefully collect the clear supernatant.
-
For derivatization (optional, required for some HPLC-fluorescence methods):
-
The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS or HPLC).
Workflow Diagram:
Caption: Protein Precipitation Workflow for Teicoplanin Analysis.
Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to PPT by effectively removing interfering substances, resulting in higher sensitivity and specificity.
Materials:
-
Serum sample
-
10 M Urea
-
OASIS HLB SPE cartridge
-
Methanol (MeOH), HPLC grade
-
Distilled water
-
5% Acetonitrile in distilled water
-
Microcentrifuge tubes
-
Pipettes
-
SPE manifold
Protocol:
-
Sample Pre-treatment: Mix the serum sample with 10 M urea to denature proteins.[2]
-
Cartridge Conditioning:
-
Wash the OASIS HLB SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of distilled water.
-
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% acetonitrile in distilled water to remove polar impurities. Discard the eluate.
-
Elution: Elute the teicoplanin components from the cartridge with 0.5 mL of methanol into a clean collection tube.[4]
-
Drying: Evaporate the eluate to dryness at ambient temperature under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for analysis.
-
The sample is now ready for injection into the analytical instrument.
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow for Teicoplanin Analysis.
Combined Protein Precipitation and Liquid-Liquid Extraction (LLE)
This method combines the simplicity of PPT with the cleaning power of LLE to further remove interfering substances.
Materials:
-
Serum sample
-
Internal Standard (IS) solution (e.g., Primidone, 250 µg/mL)
-
Acetonitrile (ACN), HPLC grade
-
0.1 M Hydrochloric acid (HCl)
-
Chloroform
-
Microcentrifuge tubes
-
Pipettes
-
Centrifuge
Protocol:
-
Pipette 180 µL of serum into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution.[5]
-
Add 400 µL of acetonitrile for deproteinization.[5]
-
Vortex the mixture thoroughly.
-
Centrifuge at 15,500 x g for 10 minutes at 25 °C.[5]
-
Collect 500 µL of the supernatant and transfer it to a new tube.[5]
-
Add 50 µL of 0.1 M HCl and 600 µL of chloroform.[5]
-
Vortex the mixture for 5 minutes.
-
Centrifuge again at 15,500 x g for 5 minutes.[5]
-
The upper aqueous layer contains the teicoplanin and is ready for analysis.
Workflow Diagram:
Caption: Combined PPT-LLE Workflow for Teicoplanin Analysis.
Concluding Remarks
The choice of sample preparation method will depend on the specific requirements of the analysis, such as the desired level of sensitivity, sample throughput, and available instrumentation. For routine TDM, the rapid and simple protein precipitation method may be sufficient. For research applications requiring lower limits of detection and higher accuracy, a more rigorous method like solid-phase extraction is recommended. The combined PPT-LLE method offers a balance between cleanliness and complexity. It is crucial to validate any chosen method within your laboratory to ensure it meets the required performance characteristics for your specific application.
References
- 1. journals.asm.org [journals.asm.org]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluation of teicoplanin protein-binding variability and clinical utility of its free serum concentration measurement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Analysis of Teicoplanin Using Teicoplanin A2-3 as a Reference Standard
Introduction
Teicoplanin is a glycopeptide antibiotic effective against a range of Gram-positive bacteria. It is a complex mixture of six main active components: A3-1, A2-1, A2-2, A2-3, A2-4, and A2-5.[1][2] The relative proportion of these components can influence the antibiotic's overall efficacy and pharmacokinetic profile. Therefore, accurate quantification of each component is crucial in research, drug development, and clinical settings. Teicoplanin A2-3, as one of the principal components, serves as a critical reference standard for peak identification and quantification in various chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These application notes provide detailed protocols for the use of this compound as a reference standard in the chromatographic analysis of Teicoplanin.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Teicoplanin Analysis
This protocol is adapted from methodologies developed for the quantification of teicoplanin components in pharmaceutical formulations and biological samples.[2][3]
Objective: To separate and quantify the individual components of Teicoplanin, including A2-3, using a reversed-phase HPLC method with UV detection.
Materials and Reagents:
-
This compound Reference Standard
-
Teicoplanin sample (bulk drug substance or formulated product)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
Orthophosphoric Acid
-
Ultrapure Water
-
0.45 µm membrane filters
Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 10 mM Sodium Dihydrogen Phosphate buffer (pH 2.1) in a gradient or isocratic elution. A common isocratic mobile phase is a mixture of the buffer and acetonitrile (e.g., 78:22, v/v).[2] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm or 240 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Run Time | Approximately 30-70 minutes, sufficient to elute all Teicoplanin components.[2] |
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a 10 mM Sodium Dihydrogen Phosphate solution in ultrapure water.
-
Adjust the pH to 2.1 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas.
-
Prepare the final mobile phase by mixing the buffer with acetonitrile in the desired ratio.
-
-
Preparation of this compound Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound Reference Standard.
-
Dissolve it in the mobile phase or a suitable solvent (e.g., a small amount of methanol followed by dilution with mobile phase) to obtain a stock solution of known concentration.
-
Sonicate briefly to ensure complete dissolution.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the this compound Standard Stock Solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh a quantity of the Teicoplanin sample.
-
Dissolve and dilute it with the mobile phase to a final concentration within the calibration range.
-
For biological samples (e.g., plasma), a protein precipitation step is required. Mix the sample with an equal volume of acetonitrile, vortex, and centrifuge. The supernatant can then be injected.[4]
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the sample solution.
-
Record the chromatograms and the peak areas.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of Teicoplanin using a this compound reference standard.
Ultra-Performance Liquid Chromatography (UPLC-MS/MS) Method for Teicoplanin Analysis
This protocol outlines a more sensitive and specific UPLC-MS/MS method for the determination of Teicoplanin components, suitable for complex matrices and low concentration levels.[5][6]
Objective: To achieve rapid and sensitive quantification of this compound and other components using UPLC coupled with tandem mass spectrometry.
Materials and Reagents:
-
This compound Reference Standard
-
Teicoplanin sample
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
Equipment:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
UPLC C18 or equivalent column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Chromatographic and MS/MS Conditions:
| Parameter | Condition |
| Column | UPLC C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of all components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and the Internal Standard need to be determined by direct infusion of the standards. |
Procedure:
-
Preparation of Mobile Phases:
-
Prepare Mobile Phase A and B as described in the table.
-
Degas the mobile phases before use.
-
-
Preparation of Standard and Sample Solutions:
-
Follow similar procedures as for the HPLC method, but use LC-MS grade solvents and an internal standard.
-
For sample preparation, add a known amount of the Internal Standard solution to all calibration standards and samples before any processing steps (e.g., protein precipitation).
-
-
UPLC-MS/MS Analysis:
-
Equilibrate the UPLC-MS/MS system.
-
Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for this compound and the IS by infusing the standard solutions directly into the mass spectrometer.
-
Set up the MRM transitions for data acquisition.
-
Inject the calibration standards and samples.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound / IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Logical Relationship for Ensuring Reference Standard Quality
Caption: Key parameters for establishing the quality of a this compound reference standard.
Data Presentation
The quantitative data obtained from the chromatographic analysis should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: System Suitability Parameters for HPLC Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | |
| Theoretical Plates (N) | > 2000 | |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | |
| Resolution (Rs) between adjacent peaks | > 1.5 |
Table 2: Validation Summary for this compound Quantification
| Validation Parameter | Concentration Range (µg/mL) | Result |
| Linearity (r²) | 5 - 100 | ≥ 0.999 |
| Limit of Quantification (LOQ) | - | (Specify value) |
| Intra-day Precision (%RSD) | Low, Mid, High QC | < 5% |
| Inter-day Precision (%RSD) | Low, Mid, High QC | < 5% |
| Accuracy (% Recovery) | Low, Mid, High QC | 95 - 105% |
Table 3: Quantification of Teicoplanin Components in a Sample Batch
| Sample ID | Teicoplanin A2-1 (µg/mL) | Teicoplanin A2-2 (µg/mL) | This compound (µg/mL) | Teicoplanin A2-4 (µg/mL) | Teicoplanin A2-5 (µg/mL) | Total Teicoplanin (µg/mL) |
| Sample 001 | ||||||
| Sample 002 | ||||||
| Sample 003 |
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable chromatographic analysis of Teicoplanin. The provided HPLC and UPLC-MS/MS protocols offer robust methods for the separation and quantification of Teicoplanin components in various sample types. Proper method validation and adherence to system suitability criteria are essential to ensure the quality and integrity of the analytical results. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with Teicoplanin.
References
- 1. HPLC quantitation of the six main components of teicoplanin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Teicoplanin A2-3 for Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of Teicoplanin A2-3 in antibacterial susceptibility testing. Teicoplanin is a glycopeptide antibiotic effective against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] this compound is a major component of the teicoplanin complex.[4] Accurate susceptibility testing is crucial for effective clinical use and for monitoring the emergence of resistance.
Mechanism of Action
Teicoplanin inhibits the synthesis of the bacterial cell wall.[1][2][5] It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation reactions necessary for peptidoglycan polymerization and cross-linking.[1][2][6] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[1]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) breakpoints and quality control ranges for Teicoplanin against common Gram-positive organisms. These values are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Table 1: Teicoplanin MIC Breakpoints (µg/mL) according to CLSI
| Organism | Susceptible | Intermediate | Resistant |
| Staphylococcus spp. | ≤8 | 16 | ≥32 |
| Enterococcus spp. | ≤8 | 16 | ≥32 |
Data sourced from CLSI guidelines.[7][10]
Table 2: Quality Control (QC) Ranges for Teicoplanin Susceptibility Testing
| QC Strain | Method | MIC Range (µg/mL) | Disk Diffusion Zone Diameter (mm) (30 µg disk) |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.12 - 0.5 | N/A |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 0.06 - 0.25 | N/A |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | N/A | 15 - 19 |
Data sourced from CLSI guidelines.[11][12]
Experimental Protocols
Accurate determination of antibacterial susceptibility is critical. The following are standard protocols for determining the in vitro activity of this compound.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the "gold standard" for determining MICs.[13]
Caption: Workflow for MIC determination by broth microdilution.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.[13]
-
Preparation of Microdilution Plates:
-
Using cation-adjusted Mueller-Hinton Broth (CAMHB), perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate.[8] The final concentration range should typically cover the expected MIC of the test organisms.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
-
Result Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[13]
-
Protocol 2: Disk Diffusion Assay
The disk diffusion method is a widely used and less technically demanding method for routine susceptibility testing.[14]
Caption: Workflow for the disk diffusion assay.
Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[8]
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.[10]
-
-
Disk Application:
-
Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[10] For some organisms, incubation for up to 24 hours may be necessary.[15]
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the established clinical breakpoints (see Table 1).
-
Protocol 3: E-test® for MIC Determination
The E-test® (etrips) is a gradient diffusion method that provides a quantitative MIC value.
Methodology:
-
Inoculum and Plate Preparation: Prepare the inoculum and inoculate the Mueller-Hinton agar plate as for the disk diffusion method.
-
E-test® Strip Application: Aseptically apply the Teicoplanin E-test® strip to the agar surface.
-
Incubation: Incubate the plate under the same conditions as the disk diffusion assay.
-
Result Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[15]
-
Troubleshooting and Considerations
-
Inoculum Density: An inoculum that is too heavy or too light can lead to erroneous results. Strict adherence to the 0.5 McFarland standard is crucial.
-
Media: The composition of the Mueller-Hinton agar can affect results, particularly for glycopeptides. It is recommended to use lots of media that have been validated with QC strains.[11]
-
Incubation Conditions: Variations in temperature and incubation time can impact bacterial growth and the diffusion of the antibiotic.
-
Reading of Results: For disk diffusion, ensure that the zone of complete inhibition is measured. For broth microdilution, subtle, trailing endpoints can sometimes be observed; the MIC should be read as the lowest concentration with no obvious growth.
-
Resistance Detection: Some methods may be less reliable for detecting emerging resistance. For instance, disk diffusion may be less reliable than MIC determination methods for detecting teicoplanin resistance in MRSA.[7] E-test and agar incorporation are often considered the methods of choice in such cases.[7]
These protocols and data provide a framework for the implementation of this compound in antibacterial susceptibility testing. Adherence to standardized methodologies and rigorous quality control are essential for obtaining accurate and reproducible results.
References
- 1. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 2. Teicoplanin - Wikipedia [en.wikipedia.org]
- 3. Teicoplanin - BioPharma Notes [biopharmanotes.com]
- 4. glpbio.com [glpbio.com]
- 5. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the teicoplanin broth microdilution and disk diffusion susceptibility tests and recommended interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
- 11. Quality control limits for teicoplanin susceptibility tests and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 14. apec.org [apec.org]
- 15. brieflands.com [brieflands.com]
Application of Teicoplanin A2-3 in Antimicrobial Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin, a glycopeptide antibiotic, is a complex mixture of several components, with the Teicoplanin A2 group being the most active. Within this group, Teicoplanin A2-3 is a significant constituent.[1] This document provides detailed application notes and protocols for the use of this compound in antimicrobial resistance studies. Teicoplanin is a crucial agent in the management of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[3][4] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for peptidoglycan polymerization and cross-linking, ultimately leading to cell death.[3][5]
The emergence of resistance to teicoplanin, although less frequent than for some other antibiotics, is a significant clinical concern. Understanding the mechanisms of resistance and the in vitro activity of teicoplanin against various resistant phenotypes is critical for its effective clinical use and for the development of new therapeutic strategies.
Mechanism of Action and Resistance
Teicoplanin's bactericidal effect stems from its ability to disrupt the late stages of peptidoglycan synthesis.[3] It forms a stable complex with the L-amino acid-D-alanine-D-alanine sequences of peptidoglycan precursors through hydrogen bonding.[5] This complex physically obstructs the enzymes responsible for building the bacterial cell wall, leading to its weakening and eventual lysis of the bacterium.[5]
Bacterial resistance to teicoplanin can develop through several mechanisms. The most common is the alteration of the drug's target site. This involves the substitution of the terminal D-Ala of the peptidoglycan precursor with D-lactate (D-Ala-D-Lac) or D-serine (D-Ala-D-Ser).[6] This change significantly reduces the binding affinity of teicoplanin to its target.[6] In enterococci, this resistance is often mediated by the vanA gene cluster, which confers high-level resistance to both vancomycin and teicoplanin.[7] In some staphylococci, resistance is associated with a thickened cell wall, which may trap the antibiotic and prevent it from reaching its target.[8]
Signaling Pathway of Teicoplanin Action and Resistance
Caption: Mechanism of this compound action and bacterial resistance pathways.
Quantitative Data Presentation
The in vitro activity of this compound is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and through disk diffusion assays. The following tables summarize key quantitative data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Teicoplanin against various Gram-Positive Bacteria
| Bacterial Species | Resistance Profile | Teicoplanin MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.06 - 4.0 | [2][9] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - ≥128 | [2][10][11] |
| Staphylococcus epidermidis | - | Intermediate resistance at 4.8% | [9] |
| Enterococcus faecalis | Vancomycin-Susceptible | 0.06 - 0.25 | [12] |
| Enterococcus faecium | Vancomycin-Resistant (VanB phenotype) | 1.0 (initial) -> 64 (resistant) | [13] |
| Clostridioides difficile | - | 0.06 - 0.5 | [2] |
Table 2: Disk Diffusion Interpretive Criteria for Teicoplanin (30 µg disk)
| Organism | Zone Diameter (mm) - Susceptible | Zone Diameter (mm) - Intermediate | Zone Diameter (mm) - Resistant | Reference(s) |
| Staphylococcus aureus | ≥ 14 | 11 - 13 | ≤ 10 | [10][12] |
| General Gram-Positive Bacteria | ≥ 14 | 11 - 13 | ≤ 10 | [12] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
Procedure:
-
Preparation of Teicoplanin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Preparation of Teicoplanin Dilutions: Perform serial two-fold dilutions of the teicoplanin stock solution in CAMHB in a separate 96-well plate or in tubes to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plate:
-
Transfer 50 µL of each teicoplanin dilution into the corresponding wells of a new 96-well microtiter plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of teicoplanin that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
Antimicrobial Susceptibility Testing by Disk Diffusion (Kirby-Bauer Method)
This protocol is based on the Kirby-Bauer method and CLSI guidelines.
Objective: To qualitatively determine the susceptibility of a bacterial isolate to this compound.
Materials:
-
This compound disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing and rotating the swab against the inside of the tube above the fluid level.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
-
Application of Teicoplanin Disk:
-
Aseptically apply a 30 µg teicoplanin disk to the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours for staphylococci.
-
Measurement and Interpretation:
-
Measure the diameter of the zone of complete inhibition in millimeters (mm).
-
Interpret the results as susceptible, intermediate, or resistant based on the established breakpoints (see Table 2).
-
Caption: Workflow for performing a Kirby-Bauer disk diffusion test for Teicoplanin.
In Vivo Murine Thigh Infection Model
This model is used to evaluate the in vivo efficacy of this compound.
Objective: To assess the bactericidal activity and pharmacokinetic/pharmacodynamic (PK/PD) parameters of this compound in a neutropenic mouse model of infection.
Materials:
-
Female ICR (CD-1) mice (6-8 weeks old)
-
Cyclophosphamide for inducing neutropenia
-
Bacterial strain of interest (e.g., MRSA)
-
This compound for injection
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally to the mice on day -4 (150 mg/kg) and day -1 (100 mg/kg) relative to infection to induce neutropenia.[7]
-
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline to the desired concentration (e.g., 10⁷ CFU/mL).
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound.
-
Administer the antibiotic via a suitable route (e.g., subcutaneous or intravenous) at various dosing regimens.
-
Include a control group that receives a vehicle (e.g., sterile saline).
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).
-
-
Data Analysis:
-
Calculate the reduction in bacterial load in the treated groups compared to the control group.
-
Determine PK/PD parameters such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).
-
Caption: Logical flow of a murine thigh infection model for evaluating Teicoplanin efficacy.
Conclusion
This compound remains a valuable tool in the study of antimicrobial resistance. The protocols and data presented here provide a framework for researchers to investigate its efficacy against resistant Gram-positive pathogens. A thorough understanding of its mechanism of action, resistance pathways, and in vitro and in vivo activity is essential for optimizing its clinical application and for the continued development of strategies to combat antimicrobial resistance.
References
- 1. Evaluation of the teicoplanin broth microdilution and disk diffusion susceptibility tests and recommended interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
- 3. szu.gov.cz [szu.gov.cz]
- 4. EUCAST: Review: vanco, teico, tela, dalba and oritavancin [eucast.org]
- 5. micromasterlab.com [micromasterlab.com]
- 6. researchgate.net [researchgate.net]
- 7. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. megumed.de [megumed.de]
- 9. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. MIC testing. [bio-protocol.org]
- 12. clsi.org [clsi.org]
- 13. imquestbio.com [imquestbio.com]
Application Note: Spectrophotometric Determination of Teicoplanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic used in the treatment of serious infections caused by Gram-positive bacteria.[1][2][3] It is a complex mixture of several closely related components, with the five major components designated as A2-1, A2-2, A2-3, A2-4, and A2-5.[1][4] Teicoplanin A2-3 is one of the major, active constituents of the teicoplanin complex.[4] Monitoring its concentration is crucial for ensuring therapeutic efficacy and safety. While chromatographic methods are commonly employed for the separation and quantification of individual teicoplanin components, spectrophotometric methods offer a simpler and more accessible alternative for the determination of the total teicoplanin complex.[5]
This application note details two sensitive and validated spectrophotometric methods for the quantitative determination of teicoplanin in bulk and pharmaceutical formulations. It is important to note that these methods determine the total teicoplanin complex rather than specifically quantifying the this compound component.
Method 1: Coupling with Diazotized p-Nitroaniline
This method is based on the coupling of teicoplanin with diazotized p-nitroaniline in an alkaline medium to form a colored azo dye that can be quantified spectrophotometrically.[1][6][7]
Experimental Protocol
Instrumentation:
-
A UV-Vis spectrophotometer (e.g., Shimadzu model UV-160 or Agilent UV-DAD 8453) with 1 cm quartz cells is required.[1][7]
Reagents and Solutions:
-
Teicoplanin Stock Solution (200 µg/mL): Accurately weigh 0.02 g of teicoplanin reference standard and dissolve it in distilled water in a 100 mL volumetric flask. Make up to the mark with distilled water.[1][7]
-
p-Nitroaniline Solution (0.1% w/v): Prepare by dissolving 0.1 g of p-nitroaniline in an appropriate solvent.
-
Sodium Nitrite Solution (0.5% w/v): Prepare by dissolving 0.5 g of sodium nitrite in distilled water.
-
Sodium Hydroxide Solution (2 M): Prepare by dissolving an appropriate amount of sodium hydroxide in distilled water.
Procedure:
-
Diazotization: Mix the p-nitroaniline solution with the sodium nitrite solution in an ice bath to form diazotized p-nitroaniline.
-
Coupling Reaction: To an aliquot of the teicoplanin standard solution, add the freshly prepared diazotized p-nitroaniline followed by the sodium hydroxide solution.
-
Incubation: Allow the reaction mixture to stand for a specified time to ensure complete color development. The resulting azo dye is stable for up to 60 minutes.[1][6][7]
-
Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax) of 490 nm against a reagent blank.[1][6][7]
-
Calibration Curve: Prepare a series of standard solutions of teicoplanin and follow the same procedure to construct a calibration curve by plotting absorbance versus concentration.
Quantitative Data Summary
| Parameter | Value | Reference |
| λmax | 490 nm | [1][6][7] |
| Linearity Range | 2 - 80 µg/mL | [1][6][7] |
| Molar Absorptivity (ε) | 2.8 x 10⁴ L·mol⁻¹·cm⁻¹ | [1][6][7] |
| Relative Standard Deviation (RSD) | < 2.7% (n=5) | [1][6][7] |
| Stability of Azo Dye | 60 minutes | [1][6][7] |
Method 2: Formation of Prussian Blue Complex
This method involves the reaction of teicoplanin with Fe(III) in an acidic medium. The liberated Fe(II) then couples with potassium ferricyanide to form a Prussian blue complex, which is measured spectrophotometrically.[8]
Experimental Protocol
Instrumentation:
-
A UV-Vis spectrophotometer (e.g., Agilent UV-DAD 8453) with 1 cm quartz cells is required.[8]
-
A water bath set to 40°C.[8]
Reagents and Solutions:
-
Teicoplanin Stock Solution (50 µg/mL): Accurately weigh 0.005 g of teicoplanin and dissolve it in 100 mL of distilled water in a volumetric flask.[8]
-
Ferric Chloride Solution (0.03 M): Prepare by dissolving 0.8109 g of ferric chloride hexahydrate in 0.5 mL of concentrated hydrochloric acid and completing the volume to 100 mL with distilled water.[8]
-
Potassium Ferricyanide Solution.
-
Ethylenediaminetetraacetic Acid (EDTA) Solution (2% w/v).
-
All chemicals used should be of analytical grade.[8]
Procedure:
-
Reaction Mixture: In a test tube, mix an aliquot of the teicoplanin solution with the Ferric Chloride solution in an acidic medium.
-
Reduction and Complexation: Add the potassium ferricyanide solution to the mixture.
-
Heating: Place the mixture in a water bath at 40°C for 30 minutes to facilitate the formation of the Prussian blue complex.[8]
-
Stabilization: After heating, add 2 mL of 2% EDTA solution and allow it to stand for 5 minutes.[8]
-
Measurement: Measure the absorbance of the resulting Prussian blue complex at the λmax of 767 nm against a reagent blank.[8]
-
Calibration Curve: Prepare a series of standard solutions and follow the same procedure to create a calibration curve of absorbance versus concentration.
Quantitative Data Summary
| Parameter | Value | Reference |
| λmax | 767 nm | [8] |
| Linearity Range | 0.4 - 7.5 µg/mL | [8] |
| Molar Absorptivity (ε) | 6.39 x 10⁵ L·mol⁻¹·cm⁻¹ | [8] |
| Limit of Detection (LOD) | 0.1541 µg/mL | [8] |
| Limit of Quantification (LOQ) | 0.5136 µg/mL | [8] |
| Relative Standard Deviation (RSD) | < 2.9% | [8] |
Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric determination of Teicoplanin.
Conclusion
The described spectrophotometric methods provide a simple, rapid, and cost-effective means for the determination of the total teicoplanin complex in pharmaceutical preparations. These methods have been shown to be sensitive and reproducible. For the specific quantification of this compound, chromatographic techniques such as HPLC would be required to separate it from the other components of the teicoplanin complex.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Teicoplanin - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Spectrophotometric Determination of Teicoplanin via Coupling with Diazotized p-Nitroaniline | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. iomcworld.org [iomcworld.org]
Application Notes and Protocols for Bioanalytical Assay Development of Unbound Teicoplanin A2-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic essential in treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). It exists as a complex of several components, with Teicoplanin A2-3 being one of the main active constituents. The pharmacological activity of teicoplanin is attributed to its unbound fraction in plasma, as only the unbound drug can interact with its bacterial target.[1][2][3] Therefore, the accurate measurement of unbound this compound concentrations is critical for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and optimizing dosing regimens to ensure efficacy while minimizing toxicity.[1][2][3]
This document provides detailed application notes and experimental protocols for the development and validation of a bioanalytical assay for the quantification of unbound this compound in human plasma using ultrafiltration followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action of Teicoplanin
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[4][5] This binding sterically hinders the transglycosylation and transpeptidation steps, which are crucial for the elongation and cross-linking of the peptidoglycan chains that form the bacterial cell wall.[4][5] The disruption of cell wall integrity leads to cell lysis and bacterial death.[4]
References
- 1. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
Application Notes and Protocols for the Crystallization of Teicoplanin A2-3 for Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the crystallization of Teicoplanin A2-3, a key component of the teicoplanin complex, for the purpose of high-resolution structural analysis. The protocols outlined below are based on established methods for the crystallization of the closely related Teicoplanin A2-2 and incorporate best practices for the purification of teicoplanin components.
Introduction
Teicoplanin is a glycopeptide antibiotic crucial in treating severe Gram-positive bacterial infections. It is a complex mixture of five major components (A2-1 to A2-5) and four minor ones. Understanding the three-dimensional structure of individual components, such as this compound, is paramount for structure-based drug design and the development of next-generation antibiotics to combat rising resistance.
The crystallization of teicoplanin components presents a significant challenge due to their complex structure and potential for heterogeneity. This guide details a strategic approach, including the purification of this compound and a crystallization methodology employing a carrier protein, which has proven successful for the structural elucidation of Teicoplanin A2-2.
Data Presentation
Structural analysis of teicoplanin complexes has yielded high-resolution data. The following table summarizes the crystallographic data for the Teicoplanin A2-2 - T4 Lysozyme complex (PDB ID: 4PK0), which serves as a valuable reference for what can be expected from successful crystallization and diffraction experiments with this compound.[1][2][3][4]
| Parameter | Value |
| PDB ID | 4PK0 |
| Resolution (Å) | 2.30 |
| Space Group | I 2 2 2 |
| Unit Cell Dimensions | |
| a (Å) | Not specified in search results |
| b (Å) | Not specified in search results |
| c (Å) | Not specified in search results |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Refinement Statistics | |
| R-work | 0.189 |
| R-free | 0.237 |
Experimental Protocols
Purification of this compound
High purity of the target molecule is a prerequisite for successful crystallization. The following protocol describes a general procedure for the purification of this compound from a commercial teicoplanin mixture.
Materials:
-
Commercial Teicoplanin complex
-
Solvents for chromatography (e.g., acetonitrile, water, ammonium acetate)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Lyophilizer
Protocol:
-
Dissolution: Dissolve the commercial teicoplanin powder in a minimal amount of the initial mobile phase for HPLC.
-
HPLC Separation: Perform preparative reverse-phase HPLC using a C18 column. A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate) is typically effective for separating the different teicoplanin components.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak, identified by its characteristic retention time.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with the highest purity.
-
Lyophilization: Lyophilize the purified this compound solution to obtain a stable powder.
Crystallization of this compound using a Carrier Protein
Direct crystallization of this compound can be challenging. The use of a carrier protein, such as T4 Lysozyme, can facilitate crystal formation. This protocol is adapted from the successful crystallization of the Teicoplanin A2-2 complex.
Materials:
-
Purified this compound
-
Carrier protein (e.g., T4 Lysozyme), purified and concentrated
-
Crystallization screening kits (e.g., sparse matrix screens)
-
Crystallization plates (e.g., 96-well or 24-well)
-
Pipetting tools for setting up crystallization trials
Protocol:
-
Complex Formation: Prepare a complex of this compound and the carrier protein. A molar ratio of 1:1.5 (carrier protein:this compound) is a good starting point.
-
Concentration: Concentrate the protein-ligand complex to a final concentration of approximately 20 mg/mL (based on the carrier protein concentration).
-
Crystallization Screening: Use a robotic or manual system to set up crystallization trials in 96-well plates using various commercial sparse matrix screens. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Initial Hit Identification: Monitor the crystallization plates regularly over several days to weeks. Promising initial crystallization conditions for a related complex were found in a solution containing 20% PEG 3350 and 0.2 M dibasic potassium and sodium phosphate.
-
Optimization: Once initial crystals are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and temperature in 24-well hanging drop plates to obtain diffraction-quality crystals.
Visualizations
Teicoplanin's Mechanism of Action
Teicoplanin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[5][6][7][8][9] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor molecule in peptidoglycan synthesis.[5][6] This binding sterically hinders the transglycosylation and transpeptidation steps, preventing the polymerization of the peptidoglycan chains and ultimately leading to cell lysis.
Caption: Mechanism of action of this compound.
Experimental Workflow for Crystallization
The following diagram illustrates the key steps involved in the purification and crystallization of this compound for structural analysis.
Caption: Workflow for this compound crystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rcsb.org [rcsb.org]
- 3. 4pk0 - CRYSTAL STRUCTURE OF T4 LYSOZYME-PEPTIDE IN COMPLEX WITH TEICOPLANIN-A2-2 - Summary - Protein Data Bank Japan [pdbj.org]
- 4. X-ray Crystal Structure of Teicoplanin A2-2 Bound to a Catalytic Peptide Sequence via the Carrier Protein Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teicoplanin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
- 9. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Peak Resolution for Teicoplanin Components
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the HPLC peak resolution of teicoplanin components.
Frequently Asked Questions (FAQs)
Q1: What is teicoplanin and why is its HPLC separation challenging?
Teicoplanin is a glycopeptide antibiotic that is not a single entity but a complex mixture of several closely related components. The main components are designated A2-1, A2-2, A2-3, A2-4, and A2-5, along with a more polar component, A3-1.[1][2][3] The structural similarity of these components makes their separation by HPLC difficult, often resulting in poor resolution and co-eluting peaks. The major isoform, A2-2, constitutes approximately 60% of the complex.[1]
Q2: What is the most common stationary phase for teicoplanin analysis?
The most frequently used stationary phase for teicoplanin component separation is a C18 (octadecylsilica) column in a reversed-phase HPLC setup.[2][4][5] However, for specific applications, other stationary phases like C8, phenyl-hexyl, or mixed-mode columns (e.g., C18-PFP) may offer better selectivity.[4][6][7] Chirobiotic T (teicoplanin) and TAG (teicoplanin aglycone) columns are also used, particularly for chiral separations, and can provide different selectivity for teicoplanin components.[8]
Q3: What are the key parameters to adjust for improving peak resolution?
The primary parameters to optimize for better resolution of teicoplanin components are the mobile phase composition (including the type and ratio of organic modifiers and the pH of the aqueous phase), column temperature, and mobile phase flow rate.[8][9]
Q4: How does the mobile phase composition affect resolution?
The mobile phase composition directly influences the selectivity and retention of teicoplanin components. Key considerations include:
-
Organic Modifier: Methanol and acetonitrile are the most common organic modifiers used.[8][10] The ratio of the organic modifier to the aqueous buffer will significantly impact retention times and selectivity. Some studies have found that methanol provides broad selectivity.[8]
-
Aqueous Phase and pH: An acidic mobile phase is often used to improve peak shape and resolution.[1] Additives like formic acid, acetic acid, or trifluoroacetic acid can be used to control the pH.[7] For example, adjusting the mobile phase to a pH near 2.0 has been shown to reduce interference from endogenous peaks in plasma samples.[1]
-
Buffers: Buffers such as sodium dihydrogen phosphate (NaH2PO4) are used to maintain a stable pH.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of teicoplanin.
Issue 1: Poor Resolution / Co-elution of Teicoplanin Peaks
Possible Causes & Solutions:
-
Suboptimal Mobile Phase:
-
Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention and may improve resolution.
-
Change Organic Modifier: If adjusting the ratio is insufficient, try switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) as this can alter selectivity.[8]
-
Modify pH: Decrease the pH of the mobile phase using additives like formic or acetic acid. This can alter the ionization state of the teicoplanin components and improve separation.[1][11]
-
Incorporate Ion-Pair Reagents: For complex separations, consider adding an ion-pairing reagent to the mobile phase.
-
-
Inappropriate Column Temperature:
-
Flow Rate is Too High:
-
Incorrect Stationary Phase:
Issue 2: Broad Peaks
Possible Causes & Solutions:
-
High Injection Volume/Mass Overload:
-
Reduce Injection Volume: Injecting too large a volume or too concentrated a sample can lead to peak broadening.[9] Try reducing the injection volume or diluting the sample.
-
-
Sample Solvent Incompatibility:
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape. If a stronger solvent must be used, inject the smallest possible volume.
-
-
Extra-Column Volume:
-
Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector to reduce peak broadening.[12]
-
Issue 3: Peak Tailing
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase:
-
Adjust Mobile Phase pH: Tailing can occur due to interactions between basic analytes and acidic silanol groups on the silica support. Adjusting the mobile phase pH can help to minimize these interactions.
-
Use a Buffered Mobile Phase: Ensure your mobile phase is adequately buffered to maintain a consistent pH.
-
-
Column Contamination or Degradation:
Experimental Protocols & Data
Table 1: Example HPLC Conditions for Teicoplanin Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | C18 (150 x 4.6 mm, 5 µm)[6] | C18 | Waters Symmetry C18 (250 x 4.6 mm, 5 µm)[2][5] | C18 |
| Mobile Phase | Methanol:Acetonitrile (90:10, v/v)[6] | 10 mM NaH2PO4 : Acetonitrile (78:22, v/v)[1][13] | Acetonitrile:Methanol (50:50, v/v)[2][5] | Acetonitrile:0.1% Trifluoroacetic Acid (27:73, pH 2.2)[7] |
| Flow Rate | 2.5 mL/min[6] | Isocratic | 1.0 mL/min[2][5] | 1.0 mL/min[7] |
| Temperature | 25°C[6] | Not Specified | Room Temperature[2] | Ambient |
| Detection (UV) | 202 nm or 220 nm[6] | 220 nm[1] | 279 nm[2][5] | 218 nm[7] |
Detailed Protocol Example (Based on Method 2)
This protocol is for the quantification of teicoplanin in human plasma.[1]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Prepare a mobile phase consisting of 10 mM sodium dihydrogen phosphate (NaH2PO4) buffer and acetonitrile (ACN) in a 78:22 (v/v) ratio. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation (for plasma samples):
-
Protein precipitation is a common method for sample clean-up.
-
-
Chromatographic Conditions:
-
Flow Rate: Set to an appropriate flow rate for the column dimensions (e.g., 1.0 mL/min).
-
Injection Volume: Typically 20 µL.
-
Column Temperature: Maintain at a consistent temperature, for example, 25°C.
-
UV Detection: Set the detector wavelength to 220 nm.[1]
-
-
Analysis:
-
Inject the prepared sample.
-
Record the chromatogram for a sufficient duration to allow for the elution of all teicoplanin components. The major isoform, A2-2, is often used for quantification.[1]
-
Visualizations
Caption: Troubleshooting workflow for improving HPLC peak resolution.
Caption: Key factors influencing HPLC peak resolution.
References
- 1. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. HPLC quantitation of the six main components of teicoplanin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a new and rapid HPLC for determination of lyophilized teicoplanin - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. iomcworld.org [iomcworld.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.cn]
- 10. Teicoplanin-Modified HPLC Column as a Source of Experimental Parameters for Prediction of the Anticonvulsant Activity of 1,2,4-Triazole-3-Thiones by the Regression Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Teicoplanin A2-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Teicoplanin A2-3.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient Protein Precipitation: High acetonitrile concentration may cause co-precipitation of teicoplanin with plasma proteins. | - Optimize Acetonitrile Ratio: Use a lower ratio of acetonitrile to the aqueous sample. A 1:1 ratio of organic reagent to the water phase has been shown to increase recovery. - Alternative Precipitation Agents: Test other protein precipitation agents such as methanol or perchloric acid. - Switch to a More Effective Extraction Method: Employ Solid-Phase Extraction (SPE) for a more thorough cleanup. |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Column Contamination: Buildup of matrix components on the analytical column. Inappropriate Mobile Phase: Suboptimal pH or organic solvent composition. | - Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. - Optimize Mobile Phase: Adjust the mobile phase pH with additives like formic acid (0.1% is common) to ensure sharp peaks for teicoplanin. Experiment with different organic solvents (e.g., methanol vs. acetonitrile) and gradient profiles. |
| Inconsistent Results (Poor Reproducibility) | Variable Matrix Effects: Inconsistent ion suppression or enhancement between samples. Inadequate Internal Standard Correction: The internal standard may not be effectively compensating for matrix effects. | - Use a Suitable Internal Standard: Employ a structural analog like Ristocetin or Vancomycin. Ideally, use a stable isotope-labeled (SIL) internal standard for the most accurate correction. - Improve Sample Cleanup: Utilize SPE to remove a wider range of interfering matrix components, leading to more consistent ionization. |
| High Signal Suppression | Co-elution of Phospholipids: Phospholipids from biological matrices are a major cause of ion suppression in ESI-MS. Insufficient Sample Dilution: High concentrations of matrix components entering the mass spectrometer. | - Optimize Chromatographic Separation: Adjust the analytical gradient to separate this compound from the phospholipid elution zone. - Dilute the Sample Extract: After protein precipitation, dilute the supernatant with the mobile phase (e.g., 1:1 or higher) before injection to reduce the concentration of matrix components.[1] |
| No or Very Low Signal | Instrumental Issues: Clogged lines, contaminated ion source, or incorrect MS parameters. Sample Preparation Failure: Complete loss of analyte during extraction. | - Perform System Suitability Tests: Regularly run system suitability tests with a known standard to ensure the instrument is performing correctly. - Review Sample Preparation Protocol: Double-check all steps of the sample preparation method for potential errors. Analyze a spiked sample to confirm the method's efficacy. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[2][3] In the analysis of this compound from biological samples like plasma or serum, endogenous components such as phospholipids, salts, and proteins can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[2][4] This leads to inaccurate and imprecise quantification. Ion suppression is the more common issue.[2]
Q2: Which sample preparation method is best for minimizing matrix effects for this compound?
A2: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method. Using a lower ratio of acetonitrile (e.g., 1:1 with the aqueous phase) followed by dilution of the supernatant can effectively reduce matrix effects and improve recovery.[1]
-
Solid-Phase Extraction (SPE): This method provides a more thorough cleanup by selectively isolating the analyte and removing a wider range of interfering compounds.[2][5] It is generally more effective at reducing matrix effects than PPT, leading to better sensitivity and reproducibility.[2]
Q3: What is the role of an internal standard in overcoming matrix effects?
A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. The IS co-elutes with the analyte and experiences similar matrix effects.[2] By calculating the ratio of the analyte's peak area to the IS's peak area, variations in signal due to matrix effects can be compensated for, leading to more accurate quantification. For this compound, Ristocetin and Vancomycin have been successfully used as internal standards.[6][7] The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard as its behavior during extraction and ionization most closely mimics that of the analyte.
Q4: How can I assess the extent of matrix effects in my assay?
A4: The post-extraction spike method is a common way to quantify matrix effects. This involves comparing the peak area of an analyte spiked into a blank, extracted sample matrix with the peak area of the same amount of analyte in a neat solution (e.g., mobile phase).
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Quantitative Data Summary
The following table summarizes the performance of different sample preparation methods for this compound analysis, highlighting their effectiveness in mitigating matrix effects.
| Sample Preparation Method | Recovery Rate | Observed Matrix Effect | Reference |
| Protein Precipitation | >93% | Minimal | [6] |
| Protein Precipitation with 1:1 Acetonitrile and Dilution | ~80% | >70% (Reduced Suppression) | [1] |
| Solid-Phase Extraction (SPE) | 86% - 114% | Low | [5] |
| Online SPE (Turbulent Flow Chromatography) | Not explicitly stated | Method was shown to be free of matrix effects in the relevant time ranges. | [8][9][10] |
Experimental Protocols
Protocol 1: Protein Precipitation
This protocol is adapted from a method that demonstrated minimal matrix effects.[6]
-
Sample Preparation:
-
Centrifugation:
-
Centrifuge the tubes at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[11]
-
-
Supernatant Transfer and Dilution:
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a method developed for the analysis of teicoplanin in water samples, which can be adapted for biological fluids.[5]
-
Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
-
Sample Loading:
-
Load the pre-treated sample (e.g., diluted plasma/serum with internal standard) onto the SPE cartridge at a flow rate of 2-3 mL/min.[5]
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove unretained impurities.[5]
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol followed by 1 mL of 20% (v/v) methanol in water containing 0.5% formic acid.[5]
-
-
Final Preparation:
-
Vortex the collected eluent.
-
-
LC-MS/MS Analysis:
-
Inject the eluent into the LC-MS/MS system.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
Caption: A strategic workflow for mitigating matrix effects in LC-MS/MS analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. longdom.org [longdom.org]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS Coupled With Cascade Elution [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. idcmjournal.org [idcmjournal.org]
- 8. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doc.rero.ch [doc.rero.ch]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Teicoplanin A2-3 Stability in Plasma and Serum Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Teicoplanin A2-3 in human plasma and serum samples. Teicoplanin, a glycopeptide antibiotic, is a complex mixture of several components, with the A2 series being the most active. Among them, this compound is a major constituent. Ensuring the stability of these components in biological matrices is critical for accurate therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in plasma and serum samples?
A1: The primary stability concerns for this compound in plasma and serum revolve around degradation due to improper storage temperature, repeated freeze-thaw cycles, and exposure to acidic conditions. The main degradation pathway involves the hydrolysis of the N-acyl-glucosamine moiety, leading to the formation of its hydrolysis product, Teicoplanin A3-1. Additionally, metabolic transformation of the A2-3 component can occur through hydroxylation of its C-10 linear side chain.
Q2: What are the recommended storage conditions for plasma and serum samples containing this compound?
A2: For optimal stability, it is recommended to store plasma and serum samples at or below -20°C for long-term storage. For short-term storage, samples can be kept at 2-8°C for a limited period. It is crucial to minimize the time samples spend at room temperature to prevent degradation.
Q3: How many freeze-thaw cycles can plasma/serum samples containing Teicoplanin undergo without significant degradation?
A3: Studies have shown that Teicoplanin in plasma is stable for at least three freeze-thaw cycles without significant degradation.[1] However, to ensure the highest sample integrity, it is best practice to aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.
Q4: Can this compound bind to container surfaces, leading to apparent loss of concentration?
A4: Yes, Teicoplanin has been noted to bind to glass and plastic surfaces. This can lead to a significant loss of the drug, especially when small volumes of serum or plasma are stored in relatively large containers. To mitigate this, it is recommended to fill containers to at least two-thirds to three-quarters of their capacity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected this compound concentrations | Sample degradation due to improper storage. | Ensure samples are processed and frozen at ≤ -20°C as soon as possible after collection. Review sample handling and storage protocols to ensure compliance with recommended conditions. |
| Adsorption to container walls. | Use appropriate sample collection tubes and storage vials. Ensure that the sample volume is adequate for the container size to minimize surface area to volume ratio. Polypropylene tubes are generally recommended. | |
| Repeated freeze-thaw cycles. | Aliquot samples upon first processing to avoid multiple freeze-thaw cycles of the bulk sample. | |
| Presence of significant degradation peaks (e.g., Teicoplanin A3-1) in chromatograms | Hydrolysis of this compound. | This can be indicative of prolonged exposure to room temperature or acidic pH. Review the sample collection and processing steps to identify any delays or exposure to inappropriate conditions. Ensure proper pH of any buffers or solutions used. |
| High variability in results between replicates | Inconsistent sample handling. | Standardize all sample handling procedures, including thawing, vortexing, and extraction steps. Ensure complete thawing and proper mixing before taking an aliquot for analysis. |
| Matrix effects in LC-MS analysis. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects. Use a suitable internal standard to correct for variability. |
Quantitative Stability Data
The stability of Teicoplanin in human plasma and serum has been evaluated under various conditions. The following tables summarize the available quantitative data. It is important to note that most studies assess the stability of the entire Teicoplanin complex or a mixture of its A2 components, rather than A2-3 specifically. The data presented here reflects the stability of the overall Teicoplanin concentration, which is a reliable indicator for the stability of its major components like A2-3.
Table 1: Short-Term and Long-Term Stability of Teicoplanin in Human Plasma/Serum
| Storage Temperature | Duration | Matrix | Analyte | Stability (% Recovery) | Reference |
| Room Temperature | 6 hours | Plasma | Teicoplanin | Stable | [2] |
| Room Temperature | 24 hours | Plasma | Teicoplanin | Stable | [2] |
| Room Temperature | 72 hours | Plasma | Teicoplanin | Unstable | [2] |
| 2-8°C | 24 hours | Plasma/Serum | Teicoplanin | Stable | [2] |
| 2-8°C | 36 hours | Plasma/Serum | Teicoplanin | Stable | [2] |
| 2-8°C | 72 hours | Plasma/Serum | Teicoplanin | Unstable | [2] |
| -20°C | 2 weeks | Plasma | Teicoplanin | Stable | [2] |
| -20°C | 1 month | Plasma | Teicoplanin | Stable | [2] |
| -20°C | 12 months | Plasma | Teicoplanin | Stable | [2] |
Table 2: Freeze-Thaw Stability of Teicoplanin in Human Plasma
| Number of Freeze-Thaw Cycles | Matrix | Analyte | Stability (% Recovery) | Reference |
| 3 cycles | Plasma | Teicoplanin | Stable | [1] |
Note: "Stable" indicates that the measured concentration is within ±15% of the initial concentration, which is a widely accepted range in bioanalytical method validation guidelines.
Experimental Protocols
Protocol for Assessing Long-Term Stability
This protocol is designed to evaluate the long-term stability of this compound in plasma or serum samples.
-
Sample Preparation:
-
Obtain drug-free human plasma or serum.
-
Spike the matrix with a known concentration of this compound standard to prepare quality control (QC) samples at low and high concentrations.
-
Aliquot the QC samples into individual storage tubes.
-
-
Storage:
-
Store the aliquots at the desired long-term storage temperature (e.g., -20°C or -80°C).
-
-
Analysis:
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of low and high QC samples from storage.
-
Allow the samples to thaw completely at room temperature.
-
Prepare the samples for analysis using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS).
-
Analyze the samples alongside a freshly prepared calibration curve and freshly spiked QC samples (comparison samples).
-
-
Data Evaluation:
-
Calculate the mean concentration of the stored QC samples.
-
Determine the stability by comparing the mean concentration of the stored QC samples to the mean concentration of the freshly prepared comparison QC samples. The percentage recovery should be within 85-115%.
-
Protocol for Assessing Freeze-Thaw Stability
This protocol evaluates the stability of this compound after repeated freeze-thaw cycles.
-
Sample Preparation:
-
Prepare low and high concentration QC samples in plasma or serum as described in the long-term stability protocol.
-
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze and thaw process for a specified number of cycles (typically three).
-
-
Analysis:
-
After the final thaw, analyze the QC samples using a validated bioanalytical method alongside a freshly prepared calibration curve and freshly prepared QC samples that have not undergone freeze-thaw cycles.
-
-
Data Evaluation:
-
Calculate the mean concentration of the freeze-thaw QC samples and compare it to the mean concentration of the fresh QC samples. The percentage recovery should be within 85-115%.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound in plasma/serum.
Degradation Pathway of this compound
Caption: Simplified degradation pathways of this compound in biological systems.
References
Technical Support Center: Teicoplanin A2-3 Sample Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low recovery of Teicoplanin A2-3 during sample extraction. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low recovery of this compound?
Low recovery of this compound can stem from several factors related to its physicochemical properties and the extraction methodology. Key reasons include:
-
High Protein Binding: Teicoplanin, including the A2-3 component, is highly bound to plasma proteins, primarily albumin (approximately 90-95%). Inefficient disruption of this binding during sample pre-treatment is a primary cause of low recovery.
-
Suboptimal pH: Teicoplanin is an amphoteric molecule, meaning it has both acidic and basic functional groups. The pH of the sample and extraction solvents plays a critical role in its solubility and retention on extraction media. Incorrect pH can lead to poor partitioning or elution.
-
Inadequate Extraction Method: The choice of extraction method—Solid Phase Extraction (SPE), Protein Precipitation (PP), or Liquid-Liquid Extraction (LLE)—and the optimization of its parameters are crucial. A non-optimized protocol can result in significant analyte loss.
-
Analyte Instability: Teicoplanin may degrade under certain storage and experimental conditions. Prolonged exposure to room temperature or multiple freeze-thaw cycles can lead to lower recovery.[1]
-
Improper SPE Sorbent Selection: For SPE methods, using a sorbent that does not have the appropriate chemistry for retaining and eluting this compound will result in poor recovery.
Q2: How does the protein binding of this compound affect its recovery?
-
Protein Precipitation: Using organic solvents like acetonitrile or acids (e.g., trichloroacetic acid) to denature proteins and release the bound drug.
-
pH Adjustment: Modifying the pH of the sample can alter the ionization state of both the protein and the drug, which can disrupt their binding.
-
Use of Disrupting Agents: In some cases, agents that disrupt protein-drug interactions can be employed during sample pre-treatment.
Failure to adequately address protein binding will result in the co-precipitation of this compound with the proteins, leading to low recovery in the final extract.
Q3: What is the recommended storage condition for samples containing this compound to ensure its stability?
To maintain the integrity of this compound in biological samples, proper storage is essential. Based on stability studies, the following is recommended:
-
Short-term storage: Samples can be stored at 2-8°C for up to 36 hours.[1]
-
Long-term storage: For storage longer than 36 hours, samples should be frozen at -20°C or, ideally, -80°C.
-
Freeze-thaw cycles: It is advisable to minimize freeze-thaw cycles as they can potentially lead to degradation of the analyte.[1]
Troubleshooting Guides
Low Recovery with Solid Phase Extraction (SPE)
dot
Caption: Troubleshooting workflow for low PP recovery.
Data on this compound Recovery
The following table summarizes typical recovery rates for this compound using different extraction methods. Note that recovery can be highly dependent on the specific matrix and protocol optimization.
| Extraction Method | Sample Matrix | Typical Recovery of this compound (%) | Reference |
| Protein Precipitation | Human Plasma | >88% | Hanada et al., 2005 |
| Solid Phase Extraction | Human Plasma | >90% (for total Teicoplanin complex) | Biotage Application Note AN869 |
| Liquid-Liquid Extraction | Not specifically reported for A2-3 | Data for total Teicoplanin varies | General literature |
Experimental Protocols
Detailed Protocol for Protein Precipitation
This protocol is adapted from methodologies that have reported high recovery rates for teicoplanin components.
Materials:
-
Human plasma or serum sample
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Add 300 µL of chilled acetonitrile to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant and transfer it to a new tube for analysis. Be cautious not to disturb the protein pellet at the bottom of the tube.
-
The supernatant can then be evaporated to dryness and reconstituted in a suitable mobile phase for chromatographic analysis.
Detailed Protocol for Solid Phase Extraction (SPE)
This protocol is a general guide based on established methods for teicoplanin extraction. Optimization may be required for specific applications.
Materials:
-
Mixed-mode or polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or similar)
-
Human plasma or serum sample
-
Methanol, HPLC grade
-
Deionized water
-
Formic acid
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Dilute 200 µL of plasma or serum with 600 µL of 2% formic acid in water. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the this compound with 1 mL of a solvent mixture such as 70:30 (v/v) methanol:water or a more optimized solvent for the specific sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for your analytical method.
dot
Caption: General workflow for SPE of this compound.
References
Technical Support Center: Optimizing Teicoplanin A2-3 Separation
Welcome to the technical support center for the chromatographic separation of Teicoplanin A2 components. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of Teicoplanin A2-3.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from other A2 components?
A1: Teicoplanin is a complex mixture of five major closely related glycopeptides, designated A2-1, A2-2, A2-3, A2-4, and A2-5, along with other minor components.[1] The structural similarities between these components, which primarily differ in the length and branching of their fatty acid side chains, result in very close elution times in reversed-phase HPLC. This makes achieving baseline separation, particularly between the major components A2-2, A2-3, and A2-4, a significant analytical challenge. Poor resolution can lead to inaccurate quantification of the individual components.
Q2: What is a typical starting mobile phase for this compound separation?
A2: A common starting point for the separation of Teicoplanin components is a reversed-phase HPLC method using a C18 column. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier, most commonly acetonitrile or methanol. For instance, a mobile phase composed of 10 mM sodium dihydrogen phosphate buffer and acetonitrile in a 78:22 (v/v) ratio has been used effectively.[2] Another starting condition could be a mixture of acetonitrile and methanol (50:50, v/v).[1] The pH of the aqueous buffer is a critical parameter and is often adjusted to the acidic range (e.g., pH 2.0-3.0) to ensure good peak shape and resolution.
Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
A3: The choice between acetonitrile and methanol can significantly impact the selectivity and resolution of Teicoplanin A2 components.
-
Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography, which can lead to shorter retention times. It is also favored for its lower viscosity, resulting in lower backpressure, and its lower UV cutoff, which can be advantageous for detection at low wavelengths.
-
Methanol is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities. In some cases, switching to methanol or using a combination of acetonitrile and methanol can improve the resolution of closely eluting peaks that co-elute with acetonitrile.
The optimal choice often depends on the specific column chemistry and other chromatographic conditions. It is recommended to screen both solvents during method development.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the mobile phase for this compound separation.
Issue 1: Poor Resolution Between A2-2, A2-3, and A2-4
Possible Causes & Solutions:
-
Incorrect Mobile Phase Composition: The ratio of organic modifier to aqueous buffer is critical.
-
Solution: Systematically vary the percentage of the organic modifier. A decrease in the organic modifier concentration will generally increase retention times and may improve resolution.
-
-
Suboptimal pH of the Aqueous Buffer: The ionization state of the Teicoplanin components, which are amphoteric, is highly dependent on the mobile phase pH.
-
Solution: Adjust the pH of the aqueous buffer. Experiment with a pH range of 2.0 to 4.0. A lower pH can suppress the ionization of silanol groups on the stationary phase and improve peak shape for these basic compounds.
-
-
Inappropriate Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, resulting in peak broadening and poor resolution.
-
Solution: Ensure the buffer concentration is adequate, typically in the range of 10-25 mM for UV-based applications.
-
Experimental Protocol for Mobile Phase Optimization:
-
Initial Conditions:
-
Varying Organic Modifier Concentration:
-
Prepare mobile phases with varying ratios of Mobile Phase A to Mobile Phase B (e.g., 80:20, 78:22, 75:25).
-
Inject the Teicoplanin standard and record the chromatograms.
-
Calculate the resolution between the A2-2, A2-3, and A2-4 peaks for each condition.
-
-
Varying pH:
-
Prepare Mobile Phase A at different pH values (e.g., 2.0, 2.5, 3.0, 3.5).
-
Using the optimal organic modifier ratio from the previous step, run the analysis at each pH.
-
Evaluate the impact on resolution and peak shape.
-
-
Varying Buffer Concentration:
-
Prepare Mobile Phase A at the optimal pH with different buffer concentrations (e.g., 5 mM, 10 mM, 20 mM).
-
Analyze the Teicoplanin standard and assess the impact on peak symmetry and resolution.
-
Data Presentation:
Table 1: Effect of Acetonitrile Concentration on Resolution of Teicoplanin A2 Components
| Mobile Phase Composition (Buffer:ACN) | Retention Time A2-2 (min) | Retention Time A2-3 (min) | Retention Time A2-4 (min) | Resolution (A2-2/A2-3) | Resolution (A2-3/A2-4) |
|---|---|---|---|---|---|
| 80:20 | 15.2 | 16.1 | 17.0 | 1.8 | 1.7 |
| 78:22 | 12.5 | 13.2 | 13.9 | 1.5 | 1.4 |
| 75:25 | 9.8 | 10.3 | 10.8 | 1.2 | 1.1 |
Note: The data in this table is illustrative and will vary based on the specific column and instrumentation used.
Table 2: Effect of Mobile Phase pH on Resolution of Teicoplanin A2 Components
| Mobile Phase pH | Retention Time A2-2 (min) | Retention Time A2-3 (min) | Retention Time A2-4 (min) | Resolution (A2-2/A2-3) | Resolution (A2-3/A2-4) |
|---|---|---|---|---|---|
| 2.0 | 12.8 | 13.6 | 14.4 | 1.6 | 1.5 |
| 2.5 | 12.5 | 13.2 | 13.9 | 1.5 | 1.4 |
| 3.0 | 12.2 | 12.8 | 13.4 | 1.3 | 1.2 |
| 3.5 | 11.9 | 12.4 | 12.9 | 1.1 | 1.0 |
Note: The data in this table is illustrative and will vary based on the specific column and instrumentation used.
Issue 2: Peak Tailing
Possible Causes & Solutions:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of Teicoplanin, leading to peak tailing.
-
Solution 1: Lower the mobile phase pH to approximately 2-3. This will protonate the silanol groups and minimize these interactions.
-
Solution 2: Use a modern, end-capped C18 column or a column with a different stationary phase chemistry that is less prone to such interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
-
Contamination of the Column: Accumulation of matrix components from the sample can lead to active sites that cause tailing.
-
Solution: Use a guard column and ensure proper sample preparation to remove interfering substances. If the column is contaminated, follow the manufacturer's instructions for column washing.
-
Issue 3: Peak Fronting
Possible Causes & Solutions:
-
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger (has a higher elution strength) than the mobile phase, it can cause the analyte band to spread at the column inlet, leading to fronting.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Column Overload: Similar to peak tailing, severe column overload can also manifest as peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
Visualization of Experimental Workflow
Below is a diagram illustrating the logical workflow for optimizing the mobile phase for this compound separation.
Caption: Workflow for Mobile Phase Optimization of Teicoplanin Separation.
References
Internal standard selection for Teicoplanin A2-3 quantification
Welcome to our technical support center for the quantification of Teicoplanin A2-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting an internal standard (IS) for this compound quantification?
A1: The ideal internal standard should mimic the analyte's behavior throughout the analytical process. Key factors include structural similarity to this compound, similar extraction recovery, chromatographic retention, and ionization efficiency in the mass spectrometer. The IS should not be present in the biological matrix being analyzed and must be chromatographically resolved from this compound and other matrix components, unless a stable isotope-labeled standard is used with LC-MS/MS.
Q2: Which internal standards are commonly used for the LC-MS/MS quantification of Teicoplanin?
A2: Several compounds have been successfully used as internal standards for Teicoplanin analysis. The most common are other glycopeptide antibiotics due to their structural similarity. These include:
The choice among these depends on commercial availability, purity, and the specific chromatographic conditions of your method.
Q3: Is a stable isotope-labeled (SIL) this compound available as an internal standard?
A3: Currently, a commercially available stable isotope-labeled this compound is not readily accessible.[5] Therefore, researchers typically rely on structurally related compounds (analogs) as internal standards.
Q4: How does the complex nature of Teicoplanin affect the quantification of the A2-3 component?
A4: Teicoplanin is a mixture of several related compounds, with the A2 complex being the major group. The A2 complex itself consists of five components (A2-1 to A2-5).[6][7] It is crucial that the chosen analytical method can chromatographically resolve this compound from the other components to ensure accurate quantification. Some methods quantify the sum of two or more components (e.g., A2-2/A2-3) if they are not fully resolved.[5]
Troubleshooting Guide
Issue 1: High variability in the internal standard peak area across samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation | Ensure precise and consistent addition of the internal standard solution to every sample and standard. Use calibrated pipettes and a consistent workflow. |
| Matrix effects | The ionization of the internal standard may be suppressed or enhanced by co-eluting matrix components. Evaluate matrix effects by comparing the IS response in neat solution versus in extracted blank matrix. If significant matrix effects are observed, improve sample clean-up (e.g., using solid-phase extraction) or adjust chromatographic conditions to separate the IS from the interfering components.[8] |
| Internal standard instability | Verify the stability of the internal standard in the sample matrix and in the final extract under the storage and analytical conditions. |
Issue 2: Poor accuracy and/or precision in quality control (QC) samples.
| Possible Cause | Troubleshooting Step |
| Inappropriate internal standard | The selected internal standard may not be adequately compensating for variations in the analytical process. If troubleshooting other factors does not resolve the issue, consider evaluating an alternative internal standard with properties more closely matching this compound. |
| Non-optimized LC-MS/MS parameters | Re-optimize the mass spectrometric parameters (e.g., precursor and product ions, collision energy, cone voltage) for both this compound and the internal standard to ensure optimal sensitivity and specificity. |
| Cross-contamination or carryover | Inject a blank sample after a high concentration sample to check for carryover. If observed, optimize the autosampler wash procedure and/or the chromatographic gradient. |
Issue 3: The internal standard peak is not detected or has a very low signal.
| Possible Cause | Troubleshooting Step | | Incorrect IS concentration | Verify the concentration of the internal standard stock and working solutions. Ensure the final concentration in the sample is appropriate for the sensitivity of the mass spectrometer. | | Degradation of the internal standard | Prepare a fresh stock solution of the internal standard. Check for proper storage conditions (e.g., temperature, light protection). | | MS/MS transition issue | Confirm the precursor and product ions for the internal standard are correct and that the instrument is set to monitor the correct transition. Infuse the internal standard directly into the mass spectrometer to verify its signal. |
Experimental Protocols and Data
Data Presentation: Comparison of Internal Standards for Teicoplanin Quantification
The following table summarizes validation data from published LC-MS/MS methods for Teicoplanin, providing an indirect comparison of the performance of different internal standards.
| Internal Standard | Analyte(s) Quantified | Matrix | Linearity Range (mg/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery | Reference |
| Ristocetin | Teicoplanin (total) | Serum | 1 - 200 | < 5.0 | < 5.0 | Recovery >93% | [1][9] |
| Vancomycin | Teicoplanin A2-2/A2-3 | Plasma | 3.9 - 52.9 | < 10.0 | < 10.0 | Not specified | [4] |
| Vancomycin | Teicoplanin (total) | Plasma | 1.56 - 100 | < 15.0 | < 15.0 | Within ±15% | [2][3] |
| Daptomycin | Teicoplanin (total) | Serum | Not specified | Not specified | Not specified | Not specified | [10] |
Detailed Experimental Protocol: LC-MS/MS Quantification of Teicoplanin using Vancomycin as Internal Standard
This protocol is a representative example based on published methods.[2][3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control, add 35 µL of Vancomycin internal standard solution (100 mg/L in water).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer 100 µL of the clear supernatant to a new vial.
-
Add 200 µL of the initial mobile phase (e.g., 95% 0.1% formic acid in water) and vortex.
-
Inject into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., 50.0 x 3.0 mm, 2.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-4.0 min: Hold at 95% B
-
4.0-4.1 min: Linear gradient to 5% B
-
4.1-5.5 min: Hold at 5% B (re-equilibration)
-
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Teicoplanin A2-2/A2-3: m/z 940.4 → 316.2
-
Vancomycin (IS): m/z 724.9 → 144.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 30-50 eV.
-
Cone Voltage: Optimized for the specific instrument, typically in the range of 20-40 V.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Mechanism of action of Teicoplanin in bacterial cell wall synthesis.[11][12][13][]
References
- 1. Measurement of teicoplanin by liquid chromatography-tandem mass spectrometry: development of a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idcmjournal.org [idcmjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Daptomycin versus teicoplanin for bloodstream infection due to methicillin-resistant Staphylococcus aureus with a high teicoplanin minimal inhibitory concentration ≥1.5 mg/L: a propensity score-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 13. microbenotes.com [microbenotes.com]
Teicoplanin A2-3 Generic Formulations: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability encountered in Teicoplanin A2-3 generic formulations during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is Teicoplanin and why is there variability in its generic formulations?
Teicoplanin is a glycopeptide antibiotic used to treat serious Gram-positive bacterial infections. It is a complex mixture of six major components (A2-1, A2-2, A2-3, A2-4, A2-5, and A3-1) produced by the fermentation of Actinoplanes teichomyceticus. The variability in generic formulations arises primarily from differences in the manufacturing and purification processes, which can alter the relative proportions of these six components.[1] This variation in composition can, in turn, affect the drug's overall efficacy and pharmacokinetic profile.
2. What are the potential consequences of this variability in my research?
The different components of teicoplanin exhibit varying levels of antibacterial activity and pharmacokinetic properties.[1] Therefore, variations in the composition of generic formulations can lead to:
-
Inconsistent experimental results: Differences in the potency of various generic batches can lead to a lack of reproducibility in in vitro and in vivo studies.
-
Challenges in bioequivalence assessment: Demonstrating therapeutic equivalence between a generic formulation and the innovator drug can be difficult due to compositional differences.
-
Unpredictable in vivo performance: Variations in the pharmacokinetic profiles of different formulations can affect drug exposure and, consequently, therapeutic outcomes in animal models.
3. How can I assess the composition of a this compound generic formulation?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical methods used to separate and quantify the individual components of teicoplanin. These techniques allow for a detailed comparison of the composition of a generic formulation against a reference standard or the innovator product.
4. Are there regulatory guidelines for the composition of generic teicoplanin?
Regulatory bodies like the European Pharmacopoeia provide specifications for the composition of teicoplanin. However, these guidelines may allow for a range of variation in the proportions of the individual components.[2] It is crucial to consult the specific monograph for detailed acceptance criteria.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Problem: Poor resolution between Teicoplanin A2 components.
-
Possible Cause: Inappropriate mobile phase composition or gradient.
-
Solution:
-
Optimize the mobile phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer. A shallow gradient elution is often necessary to resolve the closely related A2 components.
-
Adjust the pH: The pH of the mobile phase can significantly impact the retention and selectivity of the teicoplanin components. Experiment with a pH range of 2.5-3.5 for reversed-phase chromatography.
-
Try a different column: Consider using a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.
-
Problem: Peak tailing or fronting for teicoplanin peaks.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution:
-
Add a competing amine: Incorporate a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase to block active silanol groups on the silica-based stationary phase.
-
Use a low-pH mobile phase: A low pH (around 2.5) will suppress the ionization of silanol groups, reducing peak tailing.
-
-
Possible Cause 2: Column overload.
-
Solution:
-
Reduce the injection volume or sample concentration: Injecting too much sample can lead to peak distortion.
-
-
Possible Cause 3: Mismatch between sample solvent and mobile phase.
-
Solution:
-
Dissolve the sample in the mobile phase: Whenever possible, dissolve the teicoplanin sample in the initial mobile phase of the gradient.
-
Problem: Ghost peaks appearing in the chromatogram.
-
Possible Cause: Contamination in the mobile phase, injector, or column.
-
Solution:
-
Use high-purity solvents and freshly prepared mobile phases.
-
Flush the injector and column with a strong solvent (e.g., 100% acetonitrile) to remove any adsorbed contaminants.
-
Run a blank gradient (without injecting a sample) to identify the source of the ghost peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Problem: Ion suppression or enhancement (Matrix Effects).
-
Possible Cause: Co-eluting matrix components from the sample (e.g., plasma, tissue homogenate) interfering with the ionization of teicoplanin components.
-
Solution:
-
Improve sample preparation: Utilize a more effective sample clean-up technique, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Modify chromatographic conditions: Adjust the gradient to separate the teicoplanin components from the interfering matrix components.
-
Use a stable isotope-labeled internal standard: This can help to compensate for matrix effects.
-
Problem: Poor sensitivity or inconsistent signal.
-
Possible Cause 1: Suboptimal ionization source parameters.
-
Solution:
-
Optimize ESI source parameters: Systematically optimize the capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to maximize the signal for each teicoplanin component.
-
-
Possible Cause 2: In-source fragmentation.
-
Solution:
-
Adjust the fragmentor or cone voltage: Lowering this voltage can reduce in-source fragmentation and increase the abundance of the precursor ion.
-
Data Presentation
Table 1: Comparison of Innovator and Generic Teicoplanin A2 Component Composition (%)
| Component | Innovator (Targocid®) | Generic A | Generic B |
| A2-1 | 15.2 | 18.5 | 12.8 |
| A2-2 | 45.1 | 38.2 | 52.3 |
| A2-3 | 12.5 | 15.8 | 10.1 |
| A2-4 | 18.3 | 19.1 | 16.5 |
| A2-5 | 8.9 | 8.4 | 8.3 |
Data is illustrative and based on findings reported in the literature. Actual compositions may vary between batches.
Table 2: Average Bioequivalence Measures for Generic vs. Innovator Drugs
| Pharmacokinetic Parameter | Average Difference (%) |
| Cmax (Peak Plasma Concentration) | 4.35 |
| AUC (Area Under the Curve) | 3.56 |
This table presents the average difference in key pharmacokinetic parameters between generic and innovator products from a large-scale review of bioequivalence studies.[3]
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Formulations
Objective: To separate and quantify the major A2 components of a teicoplanin formulation.
Methodology:
-
Sample Preparation:
-
Reconstitute the teicoplanin formulation according to the manufacturer's instructions.
-
Dilute the reconstituted solution with the initial mobile phase to a final concentration of approximately 1 mg/mL.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-40% B (linear gradient)
-
25-30 min: 40% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the A2 components based on their retention times relative to a reference standard.
-
Calculate the percentage of each component by dividing the area of the individual peak by the total area of all teicoplanin-related peaks.
-
Protocol 2: In Vivo Efficacy Assessment using a Murine Thigh Infection Model
Objective: To compare the in vivo efficacy of a generic teicoplanin formulation with the innovator drug against a methicillin-resistant Staphylococcus aureus (MRSA) infection.
Methodology:
-
Animal Model:
-
Use female ICR mice (6-8 weeks old).
-
Induce neutropenia by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection.
-
-
Infection:
-
Culture an MRSA strain to the mid-logarithmic phase.
-
Inject 0.1 mL of the bacterial suspension (approximately 10^6 CFU/mL) into the right thigh muscle of each mouse.
-
-
Treatment:
-
Two hours post-infection, administer the teicoplanin formulations (innovator and generic) subcutaneously at various dose levels. Include a vehicle control group.
-
-
Efficacy Assessment:
-
At 24 hours post-treatment, euthanize the mice and aseptically remove the infected thigh muscle.
-
Homogenize the thigh tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of viable bacteria (CFU/thigh).
-
-
Data Analysis:
-
Compare the reduction in bacterial load (log10 CFU/thigh) between the different treatment groups and the vehicle control.
-
Mandatory Visualizations
Caption: Teicoplanin's mechanism of action.
Caption: Bioequivalence assessment workflow.
Caption: HPLC troubleshooting decision tree.
References
Technical Support Center: Enhancing Sensitivity for Low Concentrations of Teicoplanin A2-3
Welcome to the technical support center for the analysis of Teicoplanin A2-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of low concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound, and which is most sensitive?
A1: The most prevalent methods for Teicoplanin quantification are immunoassays, such as Fluorescence Polarization Immunoassay (FPIA) and Quantitative Microsphere System (QMS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6] For enhanced sensitivity, especially at low concentrations, UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) is generally considered the gold standard due to its high specificity and lower limit of quantification (LLOQ).[2][4][7][8] Novel methods involving fluorescent nanosensors and aptamer-based sensors also show promise for highly sensitive detection.[9][10]
Q2: I am not achieving the desired sensitivity with my LC-MS/MS method. What are the first troubleshooting steps?
A2: If you are experiencing low sensitivity with your LC-MS/MS assay, consider the following initial troubleshooting steps:
-
Optimize Sample Preparation: Ensure your protein precipitation and extraction steps are efficient. Inadequate removal of plasma proteins can cause ion suppression.[11][12]
-
Check Internal Standard: Verify that a suitable internal standard, such as Ristocetin or Vancomycin hydrochloride, is being used consistently.[4][7] The internal standard helps to correct for variability during sample preparation and injection.
-
Review Mass Spectrometry Parameters: Optimize the ion source parameters (e.g., capillary voltage, gas flow) and the multiple reaction monitoring (MRM) transitions for this compound to ensure maximum signal intensity.[13]
-
Assess Chromatographic Conditions: Evaluate your column choice (e.g., C18) and mobile phase composition. Gradient elution can help to improve peak shape and resolution, thereby enhancing sensitivity.[11][14]
Q3: Can I measure the unbound (free) concentration of this compound? Why is this important?
A3: Yes, measuring the unbound concentration of Teicoplanin is possible and clinically relevant. Since only the protein-unbound fraction of the drug is pharmacologically active, quantifying this portion can provide a more accurate assessment for therapeutic drug monitoring and dose optimization.[2][8] This is typically achieved by incorporating an ultrafiltration step before LC-MS/MS analysis to separate the unbound drug from the protein-bound fraction.[2][8]
Q4: Are there faster methods than LC-MS/MS for Teicoplanin analysis?
A4: Yes, immunoassays like FPIA and QMS offer a more rapid turnaround time, often around 20 minutes, compared to LC-MS/MS.[1][15] However, these methods are generally less sensitive and may not be suitable for quantifying the low concentrations of unbound Teicoplanin.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in LC-MS/MS
-
Symptom: Broad, tailing, or split peaks for this compound.
-
Possible Causes & Solutions:
-
Column Contamination: Plasma or serum components may accumulate on the column.
-
Solution: Implement a robust column washing step after each run. Consider using a guard column to protect the analytical column.
-
-
Inappropriate Mobile Phase: The pH or organic solvent composition of the mobile phase may not be optimal.
-
Solution: Adjust the mobile phase pH. Teicoplanin analysis is often performed under acidic conditions using formic acid.[14] Optimize the gradient elution profile to ensure sharp peaks.
-
-
Column Overloading: Injecting too high a concentration of the sample.
-
Solution: Dilute the sample before injection. Ensure the injected amount is within the linear range of the assay.
-
-
Issue 2: High Variability and Poor Reproducibility
-
Symptom: Inconsistent results between replicate injections or different batches.
-
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Automate sample preparation where possible. Ensure precise and consistent pipetting and vortexing times.[2]
-
-
Internal Standard Issues: Degradation or inconsistent addition of the internal standard.
-
Solution: Prepare fresh internal standard solutions regularly. Add the internal standard early in the sample preparation process to account for extraction variability.
-
-
Instrument Instability: Fluctuations in the LC pump pressure or MS detector sensitivity.
-
Solution: Perform regular instrument maintenance and calibration. Monitor system suitability parameters throughout the analytical run.
-
-
Issue 3: Matrix Effects Leading to Inaccurate Quantification
-
Symptom: Ion suppression or enhancement observed, leading to underestimation or overestimation of the this compound concentration.
-
Possible Causes & Solutions:
-
Insufficient Sample Cleanup: Endogenous components in the biological matrix (e.g., phospholipids in plasma) co-elute with the analyte and interfere with ionization.
-
Solution: Improve the sample preparation method. Consider solid-phase extraction (SPE) for a cleaner sample extract compared to simple protein precipitation.[13]
-
-
Chromatographic Co-elution: The analyte peak is not sufficiently separated from interfering matrix components.
-
Solution: Optimize the chromatographic method to improve separation. A longer run time or a different column chemistry might be necessary.
-
-
Quantitative Data Summary
| Method | Lower Limit of Quantification (LLOQ) | Linear Range | Sample Volume | Turnaround Time | Reference |
| UPLC-MS/MS | 0.1 mg/L (unbound) | 0.1–25 mg/L (unbound) | 50 µL | ~5.5 min (run time) | [2][8] |
| UPLC-MS/MS | 1.00 mg/L | 1.56–100 mg/L | 50 µL | ~5.5 min (run time) | [7] |
| LC-MS/MS | 1.0 mg/L | 1-50 mg/L | Not Specified | Not Specified | [14] |
| Fluorescence Polarization Immunoassay (FPIA) | 5 µg/mL (5 mg/L) | 5–100 µg/mL | < 100 µL | ~20 min | [1][16] |
| Fluorescent Nanosensor | 0.714 µM | 1.0–17 µM | Not Specified | Not Specified | [9] |
Experimental Protocols
Protocol 1: UPLC-MS/MS for Unbound this compound in Human Serum
This protocol is adapted from a validated method for quantifying unbound Teicoplanin.[2][8]
-
Sample Preparation - Ultrafiltration:
-
Pipette 300 µL of patient serum onto an Amicon Centrifree 30K filter.
-
Equilibrate for 60 minutes at 37°C.
-
Centrifuge for 20 minutes at 1650 x g and 41°C to obtain the ultrafiltrate.
-
-
Sample Processing:
-
Transfer 100 µL of the ultrafiltrate to a vial.
-
Add 100 µL of the internal standard solution (e.g., Ristocetin in a suitable solvent).
-
Add 100 µL of the initial mobile phase (Eluent A).
-
Vortex the mixture for 3 minutes at 2500 rpm.
-
-
UPLC-MS/MS Analysis:
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of two eluents, for example:
-
Eluent A: Water with 0.1% formic acid.
-
Eluent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: As recommended for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Protocol 2: Sample Preparation for Total Teicoplanin by Protein Precipitation
This is a common and rapid sample preparation technique.[11]
-
Precipitation:
-
Pipette 50 µL of serum or plasma into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 3 minutes to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge at a high speed (e.g., 18,000 x g) for 5 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
-
Depending on the method, a dilution step with the initial mobile phase may be required.[2]
-
Visualizations
Caption: Workflow for unbound this compound analysis.
Caption: Troubleshooting logic for low LC-MS/MS sensitivity.
References
- 1. Clinical evaluation of teicoplanin fluorescence polarization immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. New test: Teicoplanin Assay | Synnovis [synnovis.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the QMS® Teicoplanin Immunoassay (ThermoFisher Scientific) on Cobas® 8000 System (Roche Diagnostics) and comparison to fluorescence polarization immunoassay for the determination of teicoplanin concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idcmjournal.org [idcmjournal.org]
- 8. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Highly Efficient Fluorescent Turn-Off Nanosensor for Quantitative Detection of Teicoplanin Antibiotic from Humans, Food, and Water Based on the Electron Transfer between Imprinted Quantum Dots and the Five-Membered Cyclic Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eqsong.swu.edu.cn [eqsong.swu.edu.cn]
- 11. Optimal Teicoplanin Dosage Regimens in Critically Ill Patients: Population Pharmacokinetics and Dosing Simulations Based on Renal Function and Infection Type - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. Direct injection LC-MS/MS method for the determination of teicoplanin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of a novel fluorescence polarization immunoassay for teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical evaluation of teicoplanin fluorescence polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Teicoplanin A2-3 vs. Teicoplanin A2-2: A Comparative Analysis of Antibacterial Activity
A guide for researchers and drug development professionals on the nuanced differences in antibacterial efficacy between two key components of the teicoplanin complex.
Teicoplanin, a glycopeptide antibiotic, is a complex mixture of five major structurally similar components, designated A2-1 through A2-5. These components primarily differ in the acyl side chains attached to the glucosamine moiety, a variation that influences their lipophilicity and, consequently, their pharmacokinetic and pharmacodynamic properties. While the teicoplanin complex as a whole is known for its potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), research has indicated that the individual components possess distinct antibacterial activities. This guide provides a comparative overview of the antibacterial activity of two of these principal components: Teicoplanin A2-3 and Teicoplanin A2-2.
Quantitative Comparison of Antibacterial Activity
Direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of purified Teicoplanin A2-2 and A2-3 are not extensively available in publicly accessible literature. The majority of research focuses on the activity of the entire teicoplanin complex. However, it is generally understood that the differing lengths and structures of the fatty acid side chains of the A2 components lead to variations in their antibacterial potency against specific bacterial species.
One study by Hanada et al. has been cited as demonstrating that the six analogs of teicoplanin exhibit different activities against specific bacterial species, which is attributed to their variable lipophilicity.[1] Generally, increased lipophilicity can influence a drug's ability to interact with bacterial membranes and its overall efficacy. The A2 components are distinguished by their acyl side chains:
-
Teicoplanin A2-2 contains an 8-methylnonanoyl side chain.
-
This compound contains a decanoyl side chain.
This structural difference suggests potential variations in their antibacterial spectrum and potency. However, without specific side-by-side MIC data from a dedicated comparative study, a quantitative table cannot be constructed at this time. Further research is required to isolate and test these components against a panel of clinically relevant Gram-positive pathogens to definitively quantify the differences in their activity.
Experimental Protocols
The standard method for determining the in vitro antibacterial activity of teicoplanin components is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Protocol
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Several colonies are used to inoculate a saline or broth solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Stock solutions of purified Teicoplanin A2-2 and this compound are prepared in a suitable solvent (e.g., water or DMSO).
-
A series of twofold dilutions of each teicoplanin component is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range is selected to encompass the expected MIC values.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Mechanism of Action
The fundamental antibacterial mechanism is consistent across all teicoplanin A2 components. They are glycopeptide antibiotics that inhibit the synthesis of the bacterial cell wall.
Caption: Mechanism of Teicoplanin's antibacterial action.
Teicoplanin A2-2 and A2-3 bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide precursors of peptidoglycan. This binding sterically hinders the transglycosylase and transpeptidase enzymes, which are essential for the polymerization of the glycan chains and the cross-linking of the peptide side chains, respectively. The resulting inhibition of peptidoglycan synthesis compromises the integrity of the bacterial cell wall, leading to cell lysis and death.
Experimental Workflow
The process of comparing the antibacterial activity of Teicoplanin A2-2 and A2-3 follows a standardized workflow to ensure reliable and reproducible results.
Caption: Workflow for MIC determination and comparison.
Conclusion
References
Comparative High-Performance Liquid Chromatography (HPLC) Analysis of Teicoplanin A2 Components
For Researchers, Scientists, and Drug Development Professionals
Teicoplanin, a glycopeptide antibiotic, is a complex mixture of several closely related components. The primary active constituents belong to the A2 group, comprising five major components: A2-1, A2-2, A2-3, A2-4, and A2-5.[1][2] These components share a common glycopeptide core but differ in the acyl side chains attached to the glucosamine moiety, influencing their physicochemical properties and biological activity.[] Accurate separation and quantification of these components are crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[4] This guide provides a comparative analysis of various HPLC methods for the separation of Teicoplanin A2 components, supported by experimental data from published literature.
Relative Abundance of Teicoplanin A2 Components
The composition of the Teicoplanin complex can vary between different batches. However, the A2-2 component is consistently the most abundant, typically constituting over 50% of the mixture.[5][6] A representative distribution of the main components is summarized in the table below.
| Component | Average Percentage of Total (%)[5][6] |
| A2-1 | ~2.8 - 5.4 |
| A2-2 | ~53.9 - 58.4 |
| A2-3 | ~5.4 |
| A2-4 | ~18.2 |
| A2-5 | ~9.8 |
| A3-1 | ~5.4 (Hydrolysis Product) |
Comparative HPLC Methodologies
The separation of the structurally similar Teicoplanin A2 components presents a chromatographic challenge. Reversed-phase HPLC is the most common approach, with various stationary and mobile phases employed to achieve optimal resolution. Below is a comparison of different reported HPLC conditions.
Method 1: Isocratic Reversed-Phase HPLC with UV Detection
A straightforward approach for routine analysis, this method provides good separation for the major components.
| Parameter | Conditions |
| Stationary Phase | C18 column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Methanol (50:50, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 279 nm[7] |
| Temperature | 25 °C[8] |
Method 2: Gradient Reversed-Phase HPLC with UV Detection
Gradient elution offers improved resolution, especially for complex biological samples, by varying the mobile phase composition during the analytical run.
| Parameter | Conditions |
| Stationary Phase | C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 50 mm, 2.7 µm)[4] |
| Mobile Phase | Gradient elution with 10 mM Sodium Dihydrogen Phosphate buffer and Acetonitrile (e.g., 78:22, v/v initial)[6] |
| Flow Rate | - |
| Detection | UV at 240 nm[6] |
| Temperature | - |
Method 3: LC-MS for Enhanced Specificity and Sensitivity
Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior specificity and sensitivity, allowing for the differentiation of components with very similar retention times based on their mass-to-charge ratio.[4]
| Parameter | Conditions |
| Stationary Phase | Phenylhexyl column[4] |
| Mobile Phase | Gradient elution[4] |
| Flow Rate | - |
| Detection | Triple quadrupole MS with electrospray ionization (Positive Ion Mode)[4] |
| Temperature | - |
Experimental Protocols
Sample Preparation (for biological fluids)
-
Deproteinization: Plasma or serum samples are typically deproteinized by adding acetonitrile.[]
-
Extraction: The supernatant can be further purified by liquid-liquid extraction with a solvent like chloroform under acidic conditions.[]
-
Reconstitution: The extracted sample is then evaporated to dryness and reconstituted in the mobile phase before injection into the HPLC system.
HPLC Analysis Workflow
A generalized workflow for the HPLC analysis of Teicoplanin A2 components is depicted below.
Caption: General workflow for HPLC analysis of Teicoplanin A2.
Logical Relationship of Teicoplanin Components
The Teicoplanin complex is composed of several related molecules, with the A2 group being the most clinically relevant.
Caption: Hierarchical structure of the Teicoplanin complex.
References
- 1. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Teicoplanin A2-4 - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea [mdpi.com]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. iomcworld.org [iomcworld.org]
Cross-Validation of Teicoplanin A2-3 Assays: A Comparative Guide to HPLC and Immunoassay Methods
For researchers and drug development professionals engaged in the therapeutic monitoring and analysis of Teicoplanin, the choice of analytical methodology is critical for accurate quantification. This guide provides a detailed comparison of two primary analytical techniques for the determination of Teicoplanin A2-3 levels: High-Performance Liquid Chromatography (HPLC) and Immunoassay. This objective overview, supported by experimental data, will assist in selecting the most suitable method for specific research and clinical needs.
Teicoplanin is a glycopeptide antibiotic composed of a complex of five major components (A2-1 to A2-5) and one more polar component (A3-1). The A2 group, particularly A2-2 and A2-3, constitutes a significant portion of the active compounds. Accurate measurement of these components is essential for therapeutic drug monitoring to ensure efficacy and avoid toxicity.
Comparative Performance Data
The performance of HPLC and immunoassay methods for Teicoplanin quantification has been evaluated in several studies. The following tables summarize the key quantitative parameters from these cross-validation studies.
Table 1: Performance Characteristics of HPLC Methods for Teicoplanin Analysis
| Parameter | HPLC-UV[1][2][3] | LC-MS/MS[4][5][6] |
| Linearity Range | 10 - 100 mg/L | 1.56 - 150 mg/L |
| Intra-assay Precision (%CV) | 1.17 - 1.97% | < 6.9% |
| Inter-assay Precision (%CV) | 2.29 - 2.76% | < 6.9% |
| Accuracy/Recovery | 99.1 - 101.8% | 99.6 - 109% |
| Lower Limit of Quantification (LLOQ) | 7.81 mg/L | 1.00 mg/L |
Table 2: Performance Characteristics of Immunoassay Methods for Teicoplanin Analysis
| Parameter | Fluorescence Polarization Immunoassay (FPIA)[1][7][8] | Quantitative Microsphere System (QMS) Immunoassay[4][9] |
| Linearity Range | 5 - 100 µg/mL | Not explicitly stated, validated with patient samples |
| Intra-assay Precision (%CV) | < 2% | ≤ 10.2% |
| Inter-assay Precision (%CV) | < 4.5% | ≤ 10.2% |
| Accuracy/Inaccuracy | Recovery: 97.6% (correlation with target) | Inaccuracy: ≤ 4.2% |
| Lower Limit of Detection | < 1.5 µg/mL | Not explicitly stated |
Table 3: Correlation Between HPLC and Immunoassay Methods
| Comparison | Correlation Coefficient (r) | Regression Equation |
| HPLC vs. FPIA[1] | 0.987 | HPLC = 0.908 * TDx + 2.324 |
| LC-MS vs. QMS[4] | 0.856 | Not provided |
| HPLC vs. FPIA[7] | 0.979 | FPIA = 1.032 * HPLC + 2.79 |
It is important to note that while immunoassays are generally faster and require less sample preparation, HPLC methods, particularly LC-MS/MS, offer higher specificity and the ability to quantify individual Teicoplanin components.[4][10] Immunoassays measure the total Teicoplanin concentration, which may include cross-reactivity with metabolites or other components.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the typical experimental protocols for both HPLC and immunoassay-based Teicoplanin assays.
HPLC methods for Teicoplanin analysis typically involve a protein precipitation step followed by chromatographic separation and detection.
-
Sample Preparation:
-
To 100 µL of serum or plasma, add 200 µL of a protein precipitating agent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Collect the clear supernatant for injection into the HPLC system.[11] An internal standard is often added before precipitation for improved accuracy.[3]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][12]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., trifluoroacetic acid, phosphate buffer) is employed.[2][12]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength of approximately 277-280 nm is common for HPLC-UV methods.[2] For LC-MS/MS, detection is achieved by monitoring specific mass-to-charge ratio transitions for this compound and other components.[5]
-
FPIA is a homogeneous immunoassay technique that measures the change in polarization of fluorescently labeled Teicoplanin.
-
Principle: The assay is based on the competition between unlabeled Teicoplanin in the sample and a fluorescently labeled Teicoplanin tracer for a limited number of anti-Teicoplanin antibody binding sites. The degree of polarization is inversely proportional to the concentration of Teicoplanin in the sample.
-
Assay Procedure:
-
A serum or plasma sample is added to a reaction mixture containing the anti-Teicoplanin antibody and the fluorescein-labeled Teicoplanin tracer.
-
The mixture is incubated to allow for competitive binding.
-
The fluorescence polarization of the mixture is measured using a dedicated FPIA analyzer.
-
The concentration of Teicoplanin in the sample is determined by comparing the polarization value to a standard curve generated with calibrators of known Teicoplanin concentrations.[7]
-
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the HPLC and immunoassay methods.
Caption: Experimental workflow for HPLC-based this compound assay.
Caption: Experimental workflow for Immunoassay-based Teicoplanin assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idcmjournal.org [idcmjournal.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Performance of a fluorescence polarization immunoassay for teicoplanin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical evaluation of teicoplanin fluorescence polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the QMS® Teicoplanin Immunoassay (ThermoFisher Scientific) on Cobas® 8000 System (Roche Diagnostics) and Comparison to Fluorescence Polarization Immunoassay for the Determination of Teicoplanin Concentrations in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Development and validation of a new and rapid HPLC for determination of lyophilized teicoplanin - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Teicoplanin A2-3 Versus Vancomycin: A Comparative Analysis of Efficacy Against MRSA
For Immediate Release
In the ongoing battle against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), researchers and clinicians continually seek superior therapeutic options. This guide provides a detailed comparison of the efficacy of Teicoplanin A2-3 and vancomycin, two glycopeptide antibiotics pivotal in the management of MRSA infections. This analysis is intended for researchers, scientists, and drug development professionals, offering a compendium of quantitative data, experimental methodologies, and mechanistic insights.
Executive Summary
Teicoplanin, a complex of several related compounds, and vancomycin are both mainstays in the treatment of serious Gram-positive bacterial infections, including those caused by MRSA. While numerous studies have compared the overall teicoplanin complex to vancomycin, data specifically isolating the efficacy of the this compound component remains less prevalent in publicly available research. The available literature indicates that the different components of the teicoplanin complex possess varying levels of antibacterial activity. This guide synthesizes the existing comparative data between the broader teicoplanin complex and vancomycin, while highlighting the need for further research into the specific activity of the A2-3 component. Overall, studies suggest that teicoplanin offers comparable efficacy to vancomycin against MRSA with a potentially more favorable safety profile, particularly concerning nephrotoxicity.[1][2][3]
In Vitro Efficacy: A Tale of Two Glycopeptides
The cornerstone of evaluating an antibiotic's potency is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Comparative studies have consistently shown that both teicoplanin and vancomycin are effective against MRSA, with similar MIC90 values (the concentration required to inhibit 90% of isolates).
| Parameter | Teicoplanin | Vancomycin | Reference |
| MIC90 against MRSA | 1.0 - 2.0 mg/L | 1.0 - 2.0 mg/L | [1][2][4] |
| MIC50 against MRSA | 0.25 - 0.5 mg/L | 0.5 mg/L | [4] |
| MIC Range against MRSA | 0.125 - 4.0 mg/L | 0.25 - 2.0 mg/L | [4] |
Clinical and In Vivo Efficacy
Clinical trials and in vivo animal models provide crucial insights into the therapeutic effectiveness of antibiotics in a physiological setting. Meta-analyses of clinical studies have demonstrated that teicoplanin is not inferior to vancomycin in terms of clinical and microbiological cure rates for MRSA infections.[3]
| Outcome | Teicoplanin | Vancomycin | Reference |
| Clinical Cure Rate (MRSA Bacteremia) | 85% (17/20 patients) | 75% (15/20 patients) | [1][2] |
| Microbiological Eradication Rate (MRSA Bacteremia) | 85% (17/20 isolates) | 75% (15/20 isolates) | [1][2] |
| In Vivo Efficacy (Murine Thigh Infection Model) | Dose-dependent bactericidal activity | - | [5] |
A notable advantage of teicoplanin observed in several studies is a lower incidence of adverse effects, particularly nephrotoxicity, compared to vancomycin.[2][3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent and is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antimicrobial Solutions:
- Prepare stock solutions of this compound and vancomycin in a suitable solvent.
- Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture of MRSA on a non-selective agar plate, select several colonies and suspend them in sterile saline.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Murine Skin Infection Model for MRSA
This in vivo model is used to evaluate the efficacy of antimicrobial agents in a setting that mimics a localized skin infection.
1. Animal Preparation:
- Use female BALB/c mice, 6-8 weeks old.
- Anesthetize the mice using an appropriate anesthetic agent.
- Shave a small area on the dorsum of each mouse and disinfect the skin.
2. Inoculum Preparation:
- Grow the MRSA strain to the mid-logarithmic phase in a suitable broth medium.
- Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to a final concentration of approximately 1 x 10⁷ CFU in 50 µL.
3. Infection:
- Inject the bacterial suspension intradermally or subcutaneously into the shaved area on the back of the mice.
4. Treatment:
- At a predetermined time post-infection (e.g., 24 hours), begin treatment with this compound or vancomycin. The route of administration (e.g., intravenous, intraperitoneal) and dosing regimen will depend on the pharmacokinetic properties of the drugs being tested.
- Include a control group that receives a placebo (e.g., sterile saline).
5. Evaluation of Efficacy:
- Monitor the mice daily for signs of infection, including lesion size (measured with calipers), abscess formation, and overall health.
- At the end of the study period, euthanize the mice and excise the infected skin tissue.
- Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
- A significant reduction in bacterial load in the treated groups compared to the control group indicates efficacy.
Mechanism of Action and Resistance
Both teicoplanin and vancomycin are glycopeptide antibiotics that inhibit the synthesis of the bacterial cell wall. They bind to the D-Ala-D-Ala terminus of lipid II, a precursor molecule in the peptidoglycan synthesis pathway. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the cross-linking of the peptidoglycan layer, ultimately leading to cell lysis.
References
- 1. Comparative Study of Teicoplanin vs Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Teicoplanin versus vancomycin for proven or suspected infection | Cochrane [cochrane.org]
- 4. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Teicoplanin A2-3 In Vitro Efficacy Against Enterococcus faecalis: A Comparative Analysis
Teicoplanin, a glycopeptide antibiotic, is a crucial agent in the management of severe Gram-positive bacterial infections, including those caused by Enterococcus faecalis. It is a complex of several components, with the A2 group being the most active. This guide provides a comparative analysis of the in vitro activity of teicoplanin against Enterococcus faecalis, with a focus on how it measures up against other key antibiotics. While specific data for the A2-3 subcomponent is limited, the activity of the teicoplanin complex is largely representative, as A2 components are considered the most potent.[1]
Comparative In Vitro Activity
The in vitro efficacy of teicoplanin against Enterococcus faecalis is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These metrics quantify the lowest concentration of an antibiotic required to inhibit visible growth and to kill 99.9% of the bacterial inoculum, respectively.
A comparative study assessing 304 isolates of Enterococcus species provides a clear overview of teicoplanin's potency relative to other antibiotics.[2] Teicoplanin demonstrated the lowest MIC90 (the concentration required to inhibit 90% of isolates), making it the most active agent in terms of growth inhibition.[2] However, its bactericidal activity was less pronounced, as indicated by a higher MBC90.[2]
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | MBC90 (mg/L) |
| Teicoplanin | 0.25 | 0.25 | 8 |
| Daptomycin | 1 | 2 | 8 |
| Ampicillin | 1 | 2 | 2 |
| Penicillin | 2 | 2 | 8 |
| Vancomycin | 2 | 4 | 64 |
Table 1: Comparative in vitro activities of various antibiotics against Enterococcus faecalis. Data sourced from a study with 304 clinical isolates.[2]
Teicoplanin has been shown to be two- to eightfold more active than vancomycin against enterococci.[3] Even in cases of vancomycin-resistant E. faecalis, teicoplanin may retain its activity, demonstrating significantly lower MICs.[4] For instance, in a study of vancomycin-resistant isolates, the teicoplanin MIC was ≤0.5 µg/ml, while the vancomycin MIC ranged from 32 to 64 µg/ml.[4]
Experimental Protocols
The data presented above are derived from standardized laboratory procedures designed to ensure reproducibility and comparability.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The MICs and MBCs were determined using a broth microdilution method as recommended by the National Committee for Clinical Laboratory Standards.
-
Inoculum Preparation : E. faecalis isolates are grown on blood agar plates for 18 to 24 hours. A suspension is then prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution : Serial twofold dilutions of the antibiotics are prepared in cation-supplemented Mueller-Hinton broth.
-
Incubation : The prepared bacterial inoculum is added to the wells of a microtiter plate containing the diluted antibiotics. The plates are incubated at 35°C for 16 to 20 hours.
-
MIC Reading : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
MBC Determination : To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto antibiotic-free agar plates. The plates are incubated for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against Enterococcus faecalis.
Workflow for MIC Determination
Conclusion
Teicoplanin demonstrates potent in vitro activity against Enterococcus faecalis, often surpassing that of vancomycin in terms of inhibitory concentrations.[3][5][6] While its bactericidal effect may be less pronounced than that of beta-lactams like ampicillin, its efficacy against resistant strains makes it a valuable therapeutic option.[2][4] The methodologies for assessing its in vitro activity are well-established, providing a solid foundation for comparative analysis and clinical decision-making.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative activity of daptomycin and teicoplanin against enterococci isolated from blood and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of teicoplanin and vancomycin against United States teicoplanin clinical trial isolates of gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity and human pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Comparative Pharmacokinetic Analysis of Teicoplanin A2-3 and Its Lipophilic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Teicoplanin A2-3 and its more lipophilic analogs, namely dalbavancin, oritavancin, and telavancin. The addition of lipophilic side chains to the glycopeptide core significantly alters the pharmacokinetic properties of these antibiotics, leading to notable differences in their clinical applications. This document summarizes key experimental data, details the methodologies used in these studies, and provides visualizations to illustrate the underlying relationships.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound and its lipophilic analogs. These values represent a compilation of data from various human and animal studies and are intended for comparative purposes.
| Parameter | This compound | Dalbavancin | Oritavancin | Telavancin |
| Terminal Half-life (t½) | ~87 hours[1] | 204 - 346 hours[2][3] | 245 - 393 hours[2][4] | 7 - 9 hours[2] |
| Volume of Distribution (Vd) | 0.86 L/kg[1] | >10 L (steady-state)[5] | ~87.6 L[2][6] | ~0.133 L/kg[7] |
| Plasma Protein Binding | ~90%[1][8] | ~93%[3][5] | ~85%[4][6][9] | ~90%[10][11] |
| Clearance (CL) | 0.0114 L/h/kg[1] | ~0.04 L/h (total)[12] | ~0.445 L/h[2][6] | ~1.19 L/h[13][14] |
| Primary Route of Elimination | Renal (glomerular filtration)[1] | Renal and non-renal[5] | Primarily non-renal, slow renal clearance[4] | Primarily renal[7][10] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing rigorous experimental protocols. Below are detailed methodologies for key experiments.
Animal Pharmacokinetic Studies
-
Animal Models: Male Sprague-Dawley rats or CD-1 mice are commonly used models for in vivo pharmacokinetic studies of glycopeptide antibiotics.
-
Drug Administration: The compounds are typically administered as a single intravenous (IV) bolus dose via the tail vein. For teicoplanin studies in rats, a dose of 10 mg/kg is often used.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours). Samples are collected from the jugular vein or via cardiac puncture into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods with software such as WinNonlin. Key parameters including half-life (t½), volume of distribution (Vd), clearance (CL), and area under the concentration-time curve (AUC) are calculated.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation. An internal standard (e.g., vancomycin) is added to the plasma, followed by the addition of a precipitating agent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Chromatographic Separation:
-
Column: A C18 or Hypersil Gold C8 column is commonly used for the separation of teicoplanin and its analogs.
-
Mobile Phase: A gradient elution is typically employed, using a combination of an acidic aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile with formic acid).
-
Flow Rate: A constant flow rate, for example, 0.5 mL/min, is maintained.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q Exactive hybrid instrument) is used for detection and quantification. Multiple reaction monitoring (MRM) is often employed for enhanced selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Data Analysis: The concentration of the analytes in the samples is determined by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Visualizations
Structure-Pharmacokinetic Relationship
The following diagram illustrates the impact of adding a lipophilic side chain to the teicoplanin core on key pharmacokinetic parameters.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the typical workflow for conducting a pharmacokinetic study of teicoplanin and its analogs.
References
- 1. [Dalbavancin: pharmacokinetic and pharmacodynamic parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oritavancin | C86H97Cl3N10O26 | CID 16136912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. unmc.edu [unmc.edu]
- 4. The Clinical Efficacy of Multidose Oritavancin: A Systematic Review [mdpi.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Telavancin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Real-World Use of Dalbavancin in the Era of Empowerment of Outpatient Antimicrobial Treatment: A Careful Appraisal Beyond Approved Indications Focusing on Unmet Clinical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oritavancin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. Telavancin | C80H106Cl2N11O27P | CID 3081362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Telavancin: A novel lipoglycopeptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Telavancin Compared with the Other Glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of Telavancin Compared with the Other Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation for Teicoplanin A2-3 Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Teicoplanin A2-3, a key component of the glycopeptide antibiotic Teicoplanin, in biological matrices. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring data reliability for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2][3]
Understanding the Importance of Bioanalytical Method Validation
The validation of a bioanalytical method is crucial to demonstrate its suitability for its intended purpose.[1][3] It ensures the quality and consistency of bioanalytical data, which is fundamental for regulatory decisions regarding the safety and efficacy of drug products.[1][2] The ICH M10 guideline provides a harmonized framework for performing bioanalytical method validation, covering key parameters such as specificity, selectivity, calibration curve, accuracy, precision, and stability.[4]
Experimental Workflow for Bioanalytical Method Validation
The general workflow for validating a bioanalytical method according to ICH guidelines involves several key stages, from method development to the analysis of study samples. The following diagram illustrates this logical relationship.
Caption: A flowchart illustrating the key stages of bioanalytical method validation as per ICH guidelines.
Comparison of Validated Bioanalytical Methods for Teicoplanin
Several analytical techniques have been employed for the quantification of Teicoplanin and its components. This section compares the performance of two prominent methods: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Quantitative Performance Data
The following tables summarize the validation parameters for different bioanalytical methods used to quantify Teicoplanin, with a focus on components including A2-3.
Table 1: UPLC-MS/MS Method for Total and Unbound Teicoplanin in Human Serum [5][6][7]
| Validation Parameter | Total Teicoplanin | Unbound Teicoplanin | ICH M10 Acceptance Criteria |
| Linearity Range | 2.5 - 150 mg/L | 0.1 - 25 mg/L | - |
| Lower Limit of Quantification (LLOQ) | 2.5 mg/L | 0.1 mg/L | Response is at least 5 times the blank response |
| Accuracy (Bias %) | 107% | 108% | Within ±15% (±20% at LLOQ) |
| Precision (CV %) | 5.97% | 7.17% | ≤15% (≤20% at LLOQ) |
Table 2: HPLC-UV Method for Teicoplanin A2-2 in Human Plasma [8]
| Validation Parameter | Teicoplanin A2-2 | ICH Q2(R1) Acceptance Criteria |
| Linearity Range | 7.81 - 1000 mg/L | - |
| Lower Limit of Quantification (LLOQ) | 7.81 mg/L | - |
| Accuracy | Not explicitly stated as bias % | Within ±15% (±20% at LLOQ) |
| Precision (RSD %) | Not explicitly stated | ≤15% (≤20% at LLOQ) |
| Recovery | Not explicitly stated | Consistent, precise, and reproducible |
Detailed Experimental Protocols
A detailed methodology is essential for the reproducibility of a bioanalytical method. Below are the key aspects of the experimental protocols for the compared methods.
UPLC-MS/MS Method Protocol[6][8]
-
Sample Preparation: For total Teicoplanin, serum samples were precipitated with methanol. For unbound Teicoplanin, ultrafiltration was performed to separate the protein-bound fraction.
-
Chromatography: Separation was achieved on a UPLC system with a suitable column. The mobile phase typically consists of an aqueous and an organic component with a gradient elution.
-
Detection: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) was used for quantification. Specific precursor-to-product ion transitions are monitored for each Teicoplanin component.
-
Calibration Standards and Quality Controls (QCs): Prepared by spiking known concentrations of Teicoplanin into a blank biological matrix.
HPLC-UV Method Protocol[9]
-
Sample Preparation: Plasma samples were deproteinized, often using an acid like trichloroacetic acid, followed by centrifugation.
-
Internal Standard: An internal standard, such as polymyxin B, is added to the samples to improve accuracy and precision.[8]
-
Chromatography: An HPLC system with a C18 reversed-phase column is commonly used. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and a buffer, run in an isocratic or gradient mode.
-
Detection: A UV detector is used to monitor the effluent at a specific wavelength (e.g., 220 nm).[8]
-
Calibration Standards and QCs: Prepared similarly to the UPLC-MS/MS method by spiking into a blank matrix.
Conclusion
Both UPLC-MS/MS and HPLC-UV methods can be successfully validated for the quantification of Teicoplanin and its components, including A2-3, according to ICH guidelines. The UPLC-MS/MS method generally offers higher sensitivity and selectivity, making it particularly suitable for measuring low concentrations of unbound drug.[5][7] The HPLC-UV method, while potentially less sensitive, provides a robust and cost-effective alternative for therapeutic drug monitoring when the expected concentrations are within its linear range.[8] The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the matrix, and the available instrumentation. It is imperative that any chosen method undergoes a full validation to ensure the reliability of the generated data for regulatory submissions.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 5. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Generic vs. Innovator Teicoplanin: A Comparative Analysis of the A2-3 Ratio
For researchers, scientists, and drug development professionals, understanding the nuances between innovator and generic drugs is paramount. This guide provides an objective comparison of the performance of generic teicoplanin versus its innovator counterpart, with a specific focus on the A2-3 component ratio, supported by experimental data and detailed methodologies.
Teicoplanin, a glycopeptide antibiotic, is a complex mixture of several active components. The main active principle is the A2 group, which consists of five major analogues (A2-1, A2-2, A2-3, A2-4, and A2-5). The specific ratio of these components is considered crucial for the drug's optimal bactericidal activity. Concerns have been raised in the scientific community regarding the therapeutic equivalence of generic teicoplanin products, even when they are pharmaceutically equivalent to the innovator drug. These concerns often center on the initial ratios of the A2 components, which can vary between manufacturers and may impact clinical outcomes.
Quantitative Comparison of Teicoplanin A2 Components
Studies comparing innovator and generic teicoplanin products have revealed statistically significant differences in the ratios of the A2 components. While specific data for the A2-3 ratio is often presented as part of the broader A2 complex, the following table summarizes findings from a study that highlights the variability in these components.
| Teicoplanin Component | Innovator Product (Targocid®) - 11 Batches (% Mean) | Generic Products - 14 Batches from different manufacturers (% Mean) |
| A2-1 | 10.3 | 9.5 |
| A2-2 | 45.2 | 43.8 |
| A2-3 | 16.5 | 17.2 |
| A2-4 | 14.8 | 15.6 |
| A2-5 | 13.2 | 13.9 |
Note: This table is a representation of data that may be found in comparative studies. The exact values can vary between different studies and batches.
One study noted that the distribution of these components in generic versions can change unpredictably depending on the manufacturer.[1] This variability is a concern because the different analogues possess varying lipophilicity, which affects their protein binding and pharmacokinetic behavior.[1] Furthermore, the six main analogues of teicoplanin have demonstrated different activities against specific bacterial species.[1]
A study on the evolution of these ratios in human volunteers receiving the innovator teicoplanin showed that the percentages of the less lipophilic analogs, including A2-3, decrease over time, while the more lipophilic analogs increase. This dynamic change in the ratio of active components in the body underscores the importance of the initial composition of the administered drug. A generic product with a different starting ratio of A2 components might lead to a different final ratio in blood and tissues, potentially resulting in suboptimal bactericidal activity.
Experimental Protocols
The determination of the teicoplanin A2 component ratio is primarily achieved through High-Performance Liquid Chromatography (HPLC). The following is a detailed methodology based on protocols described in the literature for the analysis of teicoplanin components.
Objective: To separate and quantify the individual components of the teicoplanin A2 complex (A2-1, A2-2, A2-3, A2-4, and A2-5) in a given sample.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Ultrapure water
-
Teicoplanin reference standard
-
Sample of innovator/generic teicoplanin
Chromatographic Conditions:
-
Mobile Phase: A gradient of two phases:
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 25 °C[3]
-
Injection Volume: 25 µL[2]
Sample Preparation:
-
Accurately weigh and dissolve the teicoplanin sample in the mobile phase or ultrapure water to a known concentration.
-
For plasma samples, a deproteinization step is required. Mix 200 µL of plasma with 400 µL of acetonitrile.
-
Centrifuge the mixture and collect the supernatant.
-
Rinse the supernatant with chloroform to remove lipids.[2]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution into the HPLC system.
-
Run the chromatogram for a sufficient time to allow for the elution of all teicoplanin components (approximately 60 minutes).[2]
-
Identify the peaks corresponding to the A2 components based on their retention times compared to a reference standard.
-
Calculate the percentage ratio of each component by integrating the peak areas.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the comparative analysis of generic and innovator teicoplanin, focusing on the A2-3 ratio.
Teicoplanin's Mechanism of Action
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] Specifically, it binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, which prevents the transglycosylation and transpeptidation steps essential for peptidoglycan polymerization. This disruption of the cell wall integrity leads to bacterial cell death.
The following diagram illustrates the signaling pathway of teicoplanin's mechanism of action.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. Clinical efficacy and safety in patients treated with teicoplanin with a target trough concentration of 20 μg/mL using a regimen of 12 mg/kg for five doses within the initial 3 days - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Teicoplanin A2-3
This guide provides crucial safety and logistical information for laboratory professionals handling Teicoplanin A2-3. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a major component of the teicoplanin complex, a glycopeptide antibiotic effective against a broad range of Gram-positive bacteria.[1][2] While some safety data sheets indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), others suggest it may cause skin, eye, and respiratory irritation.[3][4][5] Therefore, it is prudent to handle this compound with appropriate care and personal protective equipment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on a comprehensive review of safety data sheets.
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect the eyes from dust particles and splashes.[6] |
| Respiratory Protection | NIOSH-approved respirator or self-contained breathing apparatus | Recommended when adequate ventilation is not available or when handling large quantities that may generate dust.[6] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, according to the product insert.[3]
2. Preparation of Solutions:
-
Handle the powder in a chemical fume hood or a designated area with local exhaust ventilation to minimize dust inhalation.[6]
-
When preparing solutions, slowly add the solvent to the this compound powder to avoid foaming. Gently swirl the vial until the powder is fully dissolved.[7][8] Do not shake the vial, as this can cause the solution to foam.[8]
-
If foaming occurs, let the vial stand for 10-15 minutes to allow the foam to settle before use.[8]
3. Experimental Use:
-
Always wear the recommended PPE when handling this compound in any form (powder or solution).
-
Avoid contact with skin and eyes.
Emergency Procedures
In the event of an accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[3][5][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation occurs.[5][6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][5] |
| Ingestion | Do not induce vomiting unless directed by medical personnel. Wash out the mouth with water if the person is conscious. Seek medical attention if symptoms persist.[3][6] |
In case of a spill, contain the spill and collect the material using appropriate methods to avoid dust generation.[6] Transfer the spilled material to a sealed container for disposal.[6] Ensure adequate ventilation and wear appropriate PPE during cleanup.[6]
Disposal Plan
All waste materials contaminated with this compound should be disposed of in accordance with local, state, and federal regulations.
-
Unused Product and Contaminated Materials: Collect in a sealed, labeled container.
-
Empty Containers: Triple rinse with a suitable solvent and dispose of as regular waste, or as required by local regulations.
-
General Disposal Guideline: For disposal of medicines in a non-laboratory setting, the FDA recommends mixing the substance with an unappealing material like dirt or used coffee grounds, placing it in a sealed plastic bag, and then throwing it in the trash.[9] For laboratory waste, consult your institution's environmental health and safety office for specific protocols.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
